(S)-3-hydroxyhexanoyl-CoA
描述
(S)-Hydroxyhexanoyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Homo sapiens with data available.
Structure
2D Structure
属性
CAS 编号 |
79171-47-4 |
|---|---|
分子式 |
C27H46N7O18P3S |
分子量 |
881.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate |
InChI |
InChI=1S/C27H46N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-16,20-22,26,35,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15-,16+,20+,21+,22-,26+/m0/s1 |
InChI 键 |
VAAHKRMGOFIORX-IKTBLOROSA-N |
手性 SMILES |
CCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
规范 SMILES |
CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
Foundational & Exploratory
what is the role of (S)-3-hydroxyhexanoyl-CoA in beta-oxidation
An In-depth Technical Guide on the Role of (S)-3-Hydroxyhexanoyl-CoA in Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-oxidation is the central metabolic pathway for the degradation of fatty acids, providing a significant source of cellular energy in the form of acetyl-CoA, NADH, and FADH2. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons. This compound is a key intermediate in the beta-oxidation of hexanoic acid and other medium-chain fatty acids. This guide provides a detailed examination of its position and role within this critical pathway, the enzymes responsible for its metabolism, and relevant quantitative data and experimental methodologies.
The Core Role of this compound in the Beta-Oxidation Spiral
This compound is the specific (S)-enantiomer of 3-hydroxyacyl-CoA that is formed during the second step of the mitochondrial beta-oxidation of saturated fatty acids. Its formation and subsequent dehydrogenation are critical steps in the pathway.
The metabolism of hexanoyl-CoA to this compound and its further conversion proceeds as follows:
-
Dehydrogenation: Hexanoyl-CoA is first dehydrogenated by acyl-CoA dehydrogenase to form trans-Δ2-hexenoyl-CoA.
-
Hydration: trans-Δ2-Hexenoyl-CoA is then hydrated by enoyl-CoA hydratase, leading to the formation of this compound. This step introduces a hydroxyl group at the beta-carbon (C3) of the acyl chain.
-
Dehydrogenation: this compound serves as the substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes its oxidation to 3-ketohexanoyl-CoA. This reaction is NAD+-dependent and results in the production of NADH.
-
Thiolysis: Finally, 3-ketohexanoyl-CoA is cleaved by beta-ketothiolase in a reaction involving coenzyme A (CoA) to yield acetyl-CoA and butyryl-CoA. Butyryl-CoA then re-enters the beta-oxidation spiral for further degradation.
The stereospecificity of the pathway is crucial; only the (S)-enantiomer is processed by the L-3-hydroxyacyl-CoA dehydrogenase in the main mitochondrial pathway.
Enzymology of this compound Metabolism
Two key enzymes are directly involved in the turnover of this compound:
-
Enoyl-CoA Hydratase (ECH) : This enzyme, also known as crotonase, catalyzes the hydration of trans-Δ2-enoyl-CoA to form (S)-3-hydroxyacyl-CoA. Several isoforms of this enzyme exist, with varying substrate specificities. For short-chain substrates like trans-Δ2-hexenoyl-CoA, the mitochondrial short-chain enoyl-CoA hydratase (SCEH) is particularly relevant.
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) : This enzyme specifically acts on (S)-3-hydroxyacyl-CoAs. It is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. The mitochondrial trifunctional protein (MTP) contains L-3-hydroxyacyl-CoA dehydrogenase activity for long-chain substrates, while a soluble, matrix-localized short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) shows high activity towards shorter-chain substrates like this compound.
Quantitative Data
The following table summarizes kinetic data for enzymes involved in the metabolism of this compound and related short-chain substrates.
| Enzyme | Substrate | Organism/Source | Km (µM) | kcat (s⁻¹) | Reference |
| Short-Chain Enoyl-CoA Hydratase (SCEH) | trans-2-Hexenoyl-CoA | Bovine Liver | 15 | 2,200 | |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | (S)-3-Hydroxybutyryl-CoA | Porcine Heart | 25 | 1,183 | |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | (S)-3-Hydroxyoctanoyl-CoA | Porcine Heart | 10 | 917 |
Note: Data for this compound is often comparable to that of other short-chain 3-hydroxyacyl-CoAs like the butyryl and octanoyl derivatives shown.
Signaling Pathways and Experimental Workflows
Beta-Oxidation Pathway
The following diagram illustrates the position of this compound within the beta-oxidation spiral for a C6 fatty acid.
Caption: The role of this compound in the beta-oxidation of hexanoyl-CoA.
Experimental Workflow: HADH Activity Assay
The following diagram outlines a typical workflow for measuring the activity of L-3-hydroxyacyl-CoA dehydrogenase (HADH) using a spectrophotometric assay.
Caption: Spectrophotometric assay workflow for measuring HADH activity.
Experimental Protocols
Synthesis of this compound
Chemical synthesis is often required to obtain pure substrate for enzymatic assays. A common method involves the enzymatic reduction of 3-ketohexanoyl-CoA.
-
Materials : 3-ketohexanoyl-CoA, L-3-hydroxyacyl-CoA dehydrogenase (HADH), NADH, Tris-HCl buffer (pH 7.0), reaction vessel, purification column (e.g., C18 solid-phase extraction).
-
Protocol :
-
Dissolve 3-ketohexanoyl-CoA and a slight molar excess of NADH in 100 mM Tris-HCl buffer, pH 7.0.
-
Add a catalytic amount of purified HADH to initiate the reaction.
-
Incubate the reaction at room temperature, monitoring the oxidation of NADH by the decrease in absorbance at 340 nm until the reaction reaches completion.
-
Terminate the reaction by acidifying the mixture (e.g., with HCl to pH 2-3).
-
Purify the resulting this compound using solid-phase extraction or HPLC.
-
Quantify the final product using its molar extinction coefficient or by a thiol-specific assay after hydrolysis.
-
Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm (ε = 6,220 M⁻¹cm⁻¹).
-
Reagents :
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5.
-
NAD+ solution: 10 mM in water.
-
Substrate: 1 mM this compound in water.
-
Enzyme: Purified HADH diluted to an appropriate concentration in a buffer containing a stabilizing agent like BSA.
-
-
Procedure :
-
In a 1 mL quartz cuvette, combine 950 µL of Assay Buffer and 20 µL of NAD+ solution.
-
Add 10 µL of the diluted enzyme solution and mix gently by inversion.
-
Place the cuvette in a temperature-controlled spectrophotometer set to 340 nm and 25°C.
-
Record the baseline absorbance for 1-2 minutes to ensure it is stable.
-
Initiate the reaction by adding 20 µL of the this compound substrate solution and mix immediately.
-
Record the increase in absorbance at 340 nm for 3-5 minutes.
-
Determine the initial reaction velocity (v₀) from the linear portion of the resulting curve.
-
Calculate the enzyme activity using the Beer-Lambert law (Activity (µmol/min) = (ΔAbs/min * Total Volume) / (ε * Path Length)).
-
Conclusion
This compound is a non-negotiable intermediate in the canonical beta-oxidation of even-chain saturated fatty acids. Its stereospecific formation by enoyl-CoA hydratase and subsequent oxidation by L-3-hydroxyacyl-CoA dehydrogenase are textbook examples of the precision of metabolic pathways. For professionals in drug development, understanding the function and kinetics of the enzymes that process this intermediate is critical, as defects in these enzymes can lead to significant metabolic disorders. The provided data and protocols offer a foundation for further investigation into the roles of these enzymes in health and disease.
(S)-3-Hydroxyhexanoyl-CoA Biosynthesis in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxyhexanoyl-CoA is a key metabolic intermediate in bacterial fatty acid metabolism. Its biosynthesis is of significant interest to researchers in metabolic engineering and drug development due to its role as a precursor for the production of biodegradable polymers, specifically polyhydroxyalkanoates (PHAs), and its involvement in the fundamental process of β-oxidation. This technical guide provides an in-depth overview of the core biosynthetic pathways of this compound in bacteria, with a focus on the enzymatic reactions, relevant quantitative data, and detailed experimental protocols for its study.
Core Biosynthesis Pathway: The Fatty Acid β-Oxidation Cycle
In bacteria, the primary native pathway for the biosynthesis of this compound is the fatty acid β-oxidation cycle. This catabolic process breaks down fatty acids into acetyl-CoA units, generating reducing equivalents in the form of NADH and FADH₂. This compound is a specific intermediate in the degradation of fatty acids with six or more carbons.
The key enzymatic steps involved in the conversion of hexanoyl-CoA to this compound within the β-oxidation pathway are:
-
Acyl-CoA Dehydrogenation: The cycle begins with the oxidation of hexanoyl-CoA to trans-2-hexenoyl-CoA, catalyzed by an acyl-CoA dehydrogenase (FadE). This reaction introduces a double bond between the α and β carbons of the fatty acyl-CoA.
-
Enoyl-CoA Hydration: trans-2-Hexenoyl-CoA is then hydrated to form this compound. This stereospecific reaction is catalyzed by an enoyl-CoA hydratase. In many bacteria, this activity is part of a multifunctional enzyme complex.
-
Dehydrogenation to 3-Ketoacyl-CoA: The produced this compound is subsequently oxidized to 3-oxohexanoyl-CoA by an (S)-specific 3-hydroxyacyl-CoA dehydrogenase. This step generates NADH.
In bacteria like Ralstonia eutropha (also known as Cupriavidus necator), the enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities are often found on a single polypeptide, a multifunctional enzyme encoded by the fadB gene.[1] For instance, the FadB' protein (H16_A0461) in R. eutropha H16 has been shown to possess both (S)-3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase activities.[1] This enzyme is strictly stereospecific for the (S)-enantiomer.[1]
While the β-oxidation pathway is the primary native source of this compound, it is important to note that in the context of polyhydroxyalkanoate (PHA) biosynthesis, the (R)-enantiomer is the direct precursor for polymerization.[1] The (S)-isomer produced during β-oxidation does not directly enter the PHA synthesis pathway. However, understanding its formation is crucial for manipulating fatty acid metabolism to enhance the production of desired PHA precursors.
Quantitative Data
The following table summarizes key quantitative data for enzymes involved in or related to the this compound biosynthesis pathway. Data for C6 substrates are prioritized where available; however, data for C4 substrates are also included to provide a comparative context for enzyme activity.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol mg-1 min-1) | Reference |
| (S)-3-Hydroxyacyl-CoA Dehydrogenase/Enoyl-CoA Hydratase (FadB') | Ralstonia eutropha H16 | Acetoacetyl-CoA (C4) | 48 | 149 | [1] |
| (S)-3-Hydroxybutyryl-CoA Dehydrogenase | Clostridium beijerinckii | Acetoacetyl-CoA (C4) | 14 | 540 | [2] |
| (S)-3-Hydroxybutyryl-CoA Dehydrogenase | Clostridium beijerinckii | NADH | 8.6 | 540 | [2] |
| (R)-specific Enoyl-CoA Hydratase (PhaJAc) | Aeromonas caviae | Crotonyl-CoA (C4) | 90 ± 10 | 6.2 x 103 U/mg | [3] |
| (R)-specific Enoyl-CoA Hydratase (PhaJAc) | Aeromonas caviae | trans-2-Hexenoyl-CoA (C6) | 100 ± 10 | 1.8 x 103 U/mg | [3] |
Experimental Protocols
Assay for (S)-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of (S)-3-hydroxyacyl-CoA dehydrogenase in the direction of 3-ketoacyl-CoA formation.
Principle: The oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.1
-
10 mM NAD⁺ stock solution in deionized water
-
10 mM this compound stock solution in deionized water (or other 3-hydroxyacyl-CoA substrate)
-
Purified enzyme solution or cell-free extract
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
850 µL of 100 mM Tris-HCl buffer, pH 8.1
-
100 µL of 10 mM NAD⁺ stock solution (final concentration: 1 mM)
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer.
-
Record the absorbance for several minutes to obtain a linear rate.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
A coupled assay system can also be employed where the formed 3-ketoacyl-CoA is cleaved by a 3-ketoacyl-CoA thiolase in the presence of CoASH.[4] This method offers the advantages of irreversibility and the elimination of product inhibition.[4]
Purification of Recombinant (S)-3-Hydroxyacyl-CoA Dehydrogenase
This protocol provides a general workflow for the expression and purification of a His-tagged recombinant (S)-3-hydroxyacyl-CoA dehydrogenase from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the gene of interest with a polyhistidine tag.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Ni-NTA affinity chromatography column.
Procedure:
-
Expression: Inoculate a culture of the transformed E. coli strain in LB medium with the appropriate antibiotic and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate for 4-16 hours at a lower temperature (e.g., 18-25°C).
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer.
-
Buffer Exchange and Storage: Exchange the buffer of the purified protein solution to a suitable storage buffer (e.g., using dialysis or a desalting column) and store at -80°C.
GC-MS Analysis of PHA Monomer Composition
This protocol is used to determine the monomeric composition of PHAs, which can provide insights into the flux through the this compound pathway when it is part of an engineered route for PHA production.
Principle: The PHA polymer is subjected to methanolysis to convert the constituent monomers into their methyl ester derivatives. These volatile derivatives are then separated and identified by gas chromatography-mass spectrometry (GC-MS).
Reagents:
-
Dried PHA-containing cells or purified PHA.
-
Methanolysis solution: 15% (v/v) sulfuric acid in methanol.
-
Chloroform.
-
Internal standard (e.g., methyl benzoate).
Procedure:
-
Methanolysis: Place a known amount of dried cells (e.g., 10-20 mg) or purified PHA into a screw-capped test tube. Add 2 mL of methanolysis solution and 2 mL of chloroform. Add a known amount of internal standard.
-
Incubation: Tightly cap the tube and heat at 100°C for 2-4 hours.
-
Phase Separation: Cool the tube to room temperature. Add 1 mL of deionized water and vortex to mix. Centrifuge to separate the organic and aqueous phases.
-
GC-MS Analysis: Carefully transfer the lower organic phase (chloroform) to a new vial for GC-MS analysis. Inject an aliquot of the sample into the GC-MS system.
-
Data Analysis: Identify the PHA monomer methyl esters based on their retention times and mass spectra compared to known standards or library data. Quantify the monomers by comparing their peak areas to that of the internal standard.
Visualizations
Caption: Native biosynthesis of this compound via the β-oxidation pathway.
Caption: Experimental workflow for enzyme characterization.
Conclusion
The biosynthesis of this compound in bacteria is intrinsically linked to the β-oxidation of fatty acids. The multifunctional enzyme FadB plays a central role in this process, catalyzing the stereospecific hydration of trans-2-hexenoyl-CoA and the subsequent dehydrogenation to 3-oxohexanoyl-CoA. While this pathway is fundamental to bacterial fatty acid catabolism, a thorough understanding of its enzymes and their kinetics is critical for the rational design of engineered metabolic pathways for the production of bioplastics and other valuable chemicals. The experimental protocols provided in this guide offer a starting point for researchers to investigate and manipulate this important metabolic node. Further research into the substrate specificities and regulatory mechanisms of the enzymes involved will undoubtedly open new avenues for biotechnological applications.
References
- 1. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and properties of 3-hydroxybutyryl-coenzyme A dehydrogenase from Clostridium beijerinckii ("Clostridium butylicum") NRRL B593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and characterization of (S)-3-hydroxyhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxyhexanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of short-chain fatty acids. This technical guide provides an in-depth overview of its discovery, characterization, and biological significance. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic research. The guide details the biochemical properties of this compound, experimental protocols for its study, and its role in metabolic pathways.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the elucidation of the fatty acid beta-oxidation pathway. This metabolic spiral was first proposed by Georg Franz Knoop in 1904.[1] Subsequent research throughout the 20th century led to the identification of the various enzymatic steps and their corresponding intermediates. While the exact first identification of this compound is not prominently documented as a singular discovery, its existence was confirmed through the characterization of the enzymes involved in the beta-oxidation of C6 fatty acids. The stereospecificity of these enzymes, particularly L-3-hydroxyacyl-CoA dehydrogenase, was crucial in defining the (S)-configuration of the 3-hydroxyacyl-CoA intermediates.[2][3]
Biochemical Characterization
This compound is a thioester of coenzyme A and (S)-3-hydroxyhexanoic acid. Its structure plays a pivotal role in its enzymatic processing.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C27H46N7O18P3S | [4] |
| Molecular Weight | 881.7 g/mol | [4] |
| Appearance | Solid | [4] |
| Solubility | Slightly soluble in water | [5] |
Enzymatic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (µmol mg⁻¹ min⁻¹) | Source |
| (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') | Acetoacetyl-CoA | 48 | 149 | [7][8][9] |
It is important to note that enzyme kinetics are dependent on the specific enzyme source and assay conditions.
Intracellular Concentrations
Direct measurements of the intracellular concentration of this compound are not widely reported. However, studies on the concentrations of short-chain acyl-CoAs in various organisms provide a relevant context.
| Organism/Cell Type | Condition | Acyl-CoA Pool | Concentration Range | Source |
| Escherichia coli K12 | Aerobic growth on glucose | Acetyl-CoA | 20-600 µM | [5][10] |
| Escherichia coli K12 | Aerobic growth on glucose | Malonyl-CoA | 4-90 µM | [5][10] |
| Mammalian Cells | Various | Acetyl-CoA | Similar or greater than succinyl-CoA in cytosol | [11] |
| Mammalian Cells | Various | Succinyl-CoA | Dominant acyl-CoA in mitochondria | [11] |
These values can fluctuate significantly based on the metabolic state of the cell.
Metabolic Significance
This compound is a key intermediate in the beta-oxidation of hexanoic acid and other short-chain fatty acids.
Mitochondrial Beta-Oxidation
The breakdown of fatty acids for energy production occurs in the mitochondria through a four-step spiral process known as beta-oxidation.
Polyhydroxyalkanoate (PHA) Biosynthesis
In some bacteria, intermediates of fatty acid metabolism, including this compound, can be channeled into the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. This compound can be converted to its (R)-enantiomer, (R)-3-hydroxyhexanoyl-CoA, by an epimerase or through a series of reduction and oxidation steps, which is then polymerized by PHA synthase.[12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear Hormone Receptors and Their Ligands: Metabolites in Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Intracellular concentrations of acetyl-CoA an - Bacteria Escherichia coli - BNID 114622 [bionumbers.hms.harvard.edu]
- 11. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]
An In-depth Technical Guide on the Core Function of (S)-3-Hydroxyhexanoyl-CoA in Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-hydroxyhexanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is a fundamental cellular process for energy production from lipids, particularly during periods of fasting or prolonged exercise. The precise function and regulation of each intermediate, including this compound, are of significant interest for understanding metabolic homeostasis and for the development of therapeutics targeting metabolic disorders. This technical guide provides a comprehensive overview of the role of this compound, the enzymes that act upon it, and the experimental methodologies used for its study.
Core Function in Fatty Acid Beta-Oxidation
This compound is specifically involved in the third step of the beta-oxidation spiral for a six-carbon fatty acid (hexanoic acid). Beta-oxidation is a four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA, NADH, and FADH2 in each cycle.
The formation and subsequent conversion of this compound are central to this process. It is generated from trans-Δ2-hexenoyl-CoA by the action of enoyl-CoA hydratase and is then oxidized to 3-ketohexanoyl-CoA by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH). This NAD+-dependent oxidation is a critical step for the eventual thiolytic cleavage that releases acetyl-CoA and butyryl-CoA.
Metabolic Pathway of Hexanoyl-CoA Beta-Oxidation
The metabolic fate of hexanoyl-CoA through the initial stages of beta-oxidation, highlighting the position of this compound, is depicted below.
Enzymology
The primary enzyme responsible for the metabolism of this compound is L-3-hydroxyacyl-CoA dehydrogenase (HADH) , also known as medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD). This enzyme exhibits specificity for the L- or (S)-stereoisomer of 3-hydroxyacyl-CoAs.[1][2]
Deficiencies in HADH activity lead to a group of inherited metabolic disorders known as 3-hydroxyacyl-CoA dehydrogenase deficiency.[3][4] These conditions prevent the proper breakdown of fatty acids, leading to the accumulation of specific 3-hydroxyacylcarnitines in bodily fluids.[2][5] This can result in a range of clinical symptoms, including hypoglycemia, lethargy, and liver problems.[4]
Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase
| Substrate | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | 25 | 1.5 |
| 3-Hydroxyoctanoyl-CoA | C8 | 5.5 | 3.8 |
| 3-Hydroxydodecanoyl-CoA | C12 | 4.8 | 2.9 |
| 3-Hydroxypalmitoyl-CoA | C16 | 5.2 | 1.2 |
| Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for substrates of various chain lengths. Data adapted from He et al. (1989).[6] |
Experimental Protocols
The study of this compound and its role in fatty acid metabolism relies on robust experimental techniques for its quantification and for the measurement of related enzyme activities.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.
1. Sample Preparation (from cultured cells or tissues):
-
Cell Harvesting: Wash cultured cells with ice-cold phosphate-buffered saline (PBS). Scrape cells in a methanol-based buffer and centrifuge to pellet cellular debris.
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder. Homogenize the powder in a suitable extraction buffer.
-
Protein Precipitation: Add a cold protein precipitation agent, such as a solution of 5% (w/v) sulfosalicylic acid, to the cell lysate or tissue homogenate.
-
Extraction: Vortex the mixture vigorously and centrifuge at high speed (e.g., 15,000 x g) at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis. An internal standard (e.g., a C17-acyl-CoA) should be added at the beginning of the extraction process for accurate quantification.
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
The activity of L-3-hydroxyacyl-CoA dehydrogenase can be measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Principle: 3-hydroxyacyl-CoA + NAD+ ⇌ 3-ketoacyl-CoA + NADH + H+
Reagents:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
NAD+ solution (e.g., 20 mM)
-
This compound substrate solution (e.g., 1 mM)
-
Enzyme preparation (cell lysate or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and NAD+ solution in a cuvette.
-
Add the enzyme preparation to the cuvette and mix gently.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the change in absorbance per unit of time and can be used to calculate the enzyme activity.
Signaling and Regulatory Roles
While this compound itself has not been identified as a direct signaling molecule, its concentration, along with other intermediates of beta-oxidation, is indicative of the metabolic state of the cell. The overall flux through the beta-oxidation pathway is tightly regulated. Key regulatory points include:
-
Substrate Availability: The entry of fatty acids into the mitochondria, controlled by the carnitine palmitoyltransferase (CPT) system, is a major regulatory step.
-
Allosteric Regulation: The activity of beta-oxidation enzymes can be allosterically regulated by the ratios of NADH/NAD+ and acetyl-CoA/CoA. High ratios of these products can inhibit the pathway.
-
Transcriptional Regulation: The expression of genes encoding beta-oxidation enzymes is controlled by transcription factors such as peroxisome proliferator-activated receptors (PPARs), which are activated by fatty acids and their derivatives.
Conclusion
This compound is a crucial, though transient, intermediate in the beta-oxidation of short-chain fatty acids. Its metabolism by L-3-hydroxyacyl-CoA dehydrogenase is essential for the efficient generation of energy from fats. The study of this metabolite and its associated enzyme provides valuable insights into cellular energy homeostasis and the pathophysiology of metabolic diseases. The experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to investigate the intricacies of fatty acid metabolism and to identify potential therapeutic targets. Further research is warranted to elucidate the precise kinetic parameters of HADH for this compound and to explore any potential, as-yet-undiscovered signaling roles of this and other short-chain acyl-CoA intermediates.
References
- 1. Fatty Acid Allosteric Regulation of C-H Activation in Plant and Animal Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Architecture of (S)-3-Hydroxyhexanoyl-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxyhexanoyl-CoA is a pivotal intermediate in various metabolic pathways, including fatty acid β-oxidation and the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. The stereospecific synthesis of this molecule is governed by a select group of enzymes whose activities and kinetics are of significant interest for metabolic engineering, drug discovery, and the development of novel bioplastics. This technical guide provides an in-depth overview of the core enzymes involved in the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this area.
Core Enzymes in this compound Synthesis
The synthesis of this compound is primarily accomplished through two key enzymatic reactions: the hydration of a C6 enoyl-CoA intermediate and the reduction of a C6 3-ketoacyl-CoA intermediate. The primary enzymes responsible for these transformations are (S)-specific enoyl-CoA hydratases and (S)-3-hydroxyacyl-CoA dehydrogenases.
(S)-Specific Enoyl-CoA Hydratase (Crotonase)
These enzymes, belonging to the crotonase superfamily (EC 4.2.1.17), catalyze the stereospecific hydration of trans-2-enoyl-CoA to (S)-3-hydroxyacyl-CoA.[1][2] In the context of this compound synthesis, the substrate is trans-2-hexenoyl-CoA. Notable examples of these enzymes include FadB and Crt2.[3][4] The reaction involves the syn-addition of a water molecule across the double bond of the substrate.[2]
(S)-3-Hydroxyacyl-CoA Dehydrogenase (Had)
(S)-3-hydroxyacyl-CoA dehydrogenases (EC 1.1.1.35) are oxidoreductases that catalyze the reversible reduction of 3-ketoacyl-CoA to (S)-3-hydroxyacyl-CoA, typically utilizing NADH as a cofactor.[5] In the synthesis of this compound, the substrate for the reductive reaction is 3-oxohexanoyl-CoA.[6] These enzymes play a crucial role in both fatty acid synthesis and the reverse β-oxidation pathway.[3][7]
Quantitative Data on Enzyme Kinetics
The following tables summarize the available quantitative data for the key enzymes involved in this compound synthesis.
Table 1: Kinetic Parameters of (S)-Specific Enoyl-CoA Hydratases
| Enzyme | Organism | Substrate | Km (mM) | Vmax (μmol mg-1 min-1) | kcat (s-1) | Reference(s) |
| Short-chain-enoyl-CoA hydratase (Crt) | Clostridium acetobutylicum | Hexenoyl-CoA | 0.13 | Not Reported | Not Reported | [4] |
| FadB' (Enoyl-CoA hydratase domain) | Ralstonia eutropha H16 | trans-Crotonyl-CoA | Not Reported | 98 ± 3 | Not Reported | [3] |
Table 2: Kinetic Parameters of (S)-3-Hydroxyacyl-CoA Dehydrogenases
| Enzyme | Organism | Substrate | Km (μM) | Vmax (μmol mg-1 min-1) | kcat (s-1) | Reference(s) |
| FadB' (Dehydrogenase domain) | Ralstonia eutropha H16 | Acetoacetyl-CoA | 48 | 149 | Not Reported | [3][8] |
| Had and PaaH1 | Ralstonia eutropha | 3-oxoacyl-CoAs (C4-C8) | Broad Substrate Specificity | PaaH1 shows slightly higher catalytic efficiency to C6 substrate than Had | Not Reported | [7] |
Experimental Protocols
Expression and Purification of Recombinant Enoyl-CoA Hydratase (FadB')
This protocol is adapted from the expression and purification of FadB' from Ralstonia eutropha H16.[3]
a. Gene Cloning and Expression Vector Construction:
-
The fadB' gene is amplified from the genomic DNA of R. eutropha H16 via PCR.
-
The PCR product is cloned into an expression vector, such as pET, containing an N-terminal His-tag sequence.
-
The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
b. Protein Expression:
-
A single colony of the transformed E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium.
-
The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG to a final concentration of 0.1-1 mM.
-
The culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
c. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
-
Cells are lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column equilibrated with the lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).
-
The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.
Enoyl-CoA Hydratase Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-thioester bond of trans-2-hexenoyl-CoA.[9]
a. Reagents:
-
100 mM Tris-HCl buffer, pH 7.8.
-
trans-2-hexenoyl-CoA substrate stock solution.
-
Purified enoyl-CoA hydratase enzyme solution.
b. Procedure:
-
In a quartz cuvette, combine the Tris-HCl buffer and the trans-2-hexenoyl-CoA substrate to a final concentration of 25 μM in a total volume of 375 μL.
-
Equilibrate the reaction mixture to 30°C.
-
Initiate the reaction by adding a small volume (e.g., 25 μL) of the appropriately diluted enzyme solution.
-
Immediately monitor the decrease in absorbance at 263 nm for several minutes using a spectrophotometer.
-
The rate of the reaction is calculated using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1 cm-1).
Expression and Purification of Recombinant (S)-3-Hydroxyacyl-CoA Dehydrogenase (Had)
The purification of a dehydrogenase like Had follows a similar protocol to the enoyl-CoA hydratase, involving cloning, expression in E. coli, and affinity chromatography.
(S)-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Reduction of 3-Oxohexanoyl-CoA)
This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+ during the reduction of 3-oxohexanoyl-CoA.[3]
a. Reagents:
-
100 mM Tris-HCl buffer, pH 7.0.
-
3-oxohexanoyl-CoA substrate stock solution (final concentration ~0.1 mM).
-
NADH stock solution (final concentration ~0.2 mM).
-
Purified (S)-3-hydroxyacyl-CoA dehydrogenase enzyme solution.
b. Procedure:
-
In a cuvette, combine the Tris-HCl buffer, 3-oxohexanoyl-CoA, and NADH.
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding the purified enzyme.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is calculated using its molar extinction coefficient (ε340 = 6.22 x 103 M-1 cm-1).
Signaling Pathways and Experimental Workflows
// Nodes Hexanoyl_CoA [label="Hexanoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_2_Hexenoyl_CoA [label="trans-2-Hexenoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; S_3_Hydroxyhexanoyl_CoA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; _3_Oxohexanoyl_CoA [label="3-Oxohexanoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Butyryl_CoA [label="Butyryl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Butyryl_CoA -> _3_Oxohexanoyl_CoA [label=" + Acetyl-CoA \n (Thiolase)"]; _3_Oxohexanoyl_CoA -> S_3_Hydroxyhexanoyl_CoA [label=" Had \n (NADH -> NAD+)", color="#34A853"]; Hexanoyl_CoA -> trans_2_Hexenoyl_CoA [label=" Acyl-CoA \n Dehydrogenase"]; trans_2_Hexenoyl_CoA -> S_3_Hydroxyhexanoyl_CoA [label=" Crt2 / FadB \n (+ H2O)", color="#34A853"]; } dot Caption: Metabolic pathways for the synthesis of this compound.
// Nodes Gene_Cloning [label="Gene Cloning & Vector Construction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Expression [label="Recombinant Protein Expression in E. coli", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis & Clarification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Affinity Chromatography (e.g., Ni-NTA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity_Analysis [label="Purity Analysis (SDS-PAGE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme_Assay [label="Enzyme Activity Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Kinetic_Analysis [label="Kinetic Parameter Determination (Km, Vmax)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Gene_Cloning -> Protein_Expression; Protein_Expression -> Cell_Lysis; Cell_Lysis -> Purification; Purification -> Purity_Analysis; Purification -> Enzyme_Assay; Enzyme_Assay -> Kinetic_Analysis; } dot Caption: General experimental workflow for enzyme characterization.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. ModelSEED [modelseed.org]
- 7. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Characterization of a New Enoyl Coenzyme A Hydratase Involved in Biosynthesis of Medium-Chain-Length Polyhydroxyalkanoates in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of (S)-3-Hydroxyhexanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxyhexanoyl-CoA is a crucial intermediate in the metabolism of fatty acids across a wide range of organisms, from bacteria to humans. This short-chain hydroxy fatty acyl-CoA plays a pivotal role in the β-oxidation pathway, the primary mechanism for the catabolism of fatty acids to generate energy. Beyond its fundamental role in energy metabolism, this compound also serves as a key precursor in the biosynthesis of various important biomolecules, including polyhydroxyalkanoates (PHAs) in bacteria, which are biodegradable plastics with significant industrial potential. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic and metabolic pathways, and detailed experimental protocols for its analysis.
Natural Occurrence and Biological Roles
This compound is a naturally occurring metabolite found in prokaryotic and eukaryotic organisms.[1] Its primary role is as an intermediate in the mitochondrial and peroxisomal β-oxidation of fatty acids.[2] In this pathway, fatty acyl-CoAs are sequentially shortened by two carbon units, and this compound is formed during the degradation of fatty acids with six or more carbons.
In Bacteria:
-
Escherichia coli: this compound is a known metabolite in E. coli, where it is an integral part of the fatty acid degradation (fad) regulon.[1][3] The enzymes FadB and FadJ, which possess enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities, are responsible for its formation and subsequent conversion.[2][4]
-
Pseudomonas aeruginosa: In this opportunistic pathogen, this compound is not only an intermediate in β-oxidation but also a precursor for the biosynthesis of rhamnolipids, which are virulence factors, and polyhydroxyalkanoates (PHAs), specifically the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)).[5][6][7] The availability of fatty acid precursors, including this compound, has been shown to influence the quorum-sensing systems (las and rhl) that regulate virulence gene expression.[8][9][10]
-
Cupriavidus necator (formerly Ralstonia eutropha): This bacterium is well-known for its ability to produce large quantities of PHAs. This compound, derived from the β-oxidation of fatty acids, is a key monomer for the synthesis of P(3HB-co-3HHx).[5][7]
In Eukaryotes:
-
Humans and Mice: this compound is a metabolite in both humans and mice, primarily as an intermediate in the mitochondrial β-oxidation of fatty acids.[1] Deficiencies in enzymes of this pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), can lead to the accumulation of 3-hydroxy fatty acids, although specific data for the C6-CoA ester is limited.[11][12]
Quantitative Data
While the presence of this compound is well-established in various organisms, specific quantitative data on its intracellular concentrations under normal physiological conditions are scarce in the available literature. Most studies focus on broader acyl-CoA profiles or the accumulation of related free fatty acids in disease states. The table below summarizes the available qualitative and semi-quantitative information.
| Organism/Tissue | Condition | Concentration Range | Notes | Reference |
| Human Fibroblasts (LCHAD-deficient) | Cell Culture | Accumulation of 3-hydroxyhexadecanoic acid (free fatty acid) | Not the CoA-ester, disease state | [11][12][13] |
| Mouse Liver | Normal | Not specifically detected in broad acyl-CoA profiles | General acyl-CoA profiles reported | [14] |
| E. coli | Growth on glucose | Not specifically quantified in metabolome studies | General metabolite concentrations reported | [15][16][17][18] |
| P. aeruginosa | Fatty acid degradation | Intermediate in the pathway | Specific concentration not reported | [13][19][20][21] |
Note: The lack of specific quantitative data highlights an area for future research. The development and application of sensitive targeted metabolomics methods are needed to accurately determine the intracellular concentrations of this compound in various biological systems.
Metabolic and Signaling Pathways
This compound is a central hub in several key metabolic pathways. The following diagrams, generated using Graphviz, illustrate these interconnected routes.
Fatty Acid β-Oxidation
This pathway depicts the catabolism of a six-carbon fatty acid (hexanoic acid) to acetyl-CoA, with this compound as a key intermediate.
Polyhydroxyalkanoate (PHA) Biosynthesis in Bacteria
This diagram illustrates how this compound, derived from β-oxidation, is converted to its (R)-enantiomer and then incorporated into the P(3HB-co-3HHx) polymer.
Rhamnolipid Biosynthesis and Quorum Sensing Link in P. aeruginosa
This diagram shows the synthesis of the rhamnolipid precursor, 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA), from β-hydroxyacyl-ACP intermediates of fatty acid synthesis, and the regulatory influence of fatty acid metabolism on quorum sensing.
Experimental Protocols
Accurate detection and quantification of this compound require meticulous sample preparation and sensitive analytical techniques due to its low abundance and inherent instability.
Sample Preparation: Extraction of Acyl-CoAs from Cells and Tissues
This protocol is a general guideline and may need optimization for specific sample types.
-
Harvesting and Quenching:
-
For adherent cells, rapidly wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation at 4°C and wash twice with ice-cold PBS.
-
For tissues, rapidly excise and freeze-clamp the tissue in liquid nitrogen to quench metabolic activity.
-
-
Lysis and Extraction:
-
Homogenize the cell pellet or powdered frozen tissue in 2 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA) or a methanol-based extraction buffer.[22]
-
An internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) should be added at the beginning of the extraction to account for losses.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified and clarified sample extract onto the cartridge.
-
Wash the cartridge with an aqueous solution (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with methanol or an acetonitrile/water mixture.[23][24][25]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) or 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor to the product ion is highly specific for the target analyte.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound.
Conclusion
This compound is a metabolite of significant interest due to its central role in fatty acid metabolism and its function as a precursor for industrially relevant biopolymers and virulence factors. While its presence in a variety of organisms is confirmed, a notable gap exists in the literature regarding its precise intracellular concentrations under different physiological conditions. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the quantitative aspects and regulatory roles of this important molecule. Future research employing advanced, targeted metabolomic approaches will be crucial to fully elucidate the dynamics of this compound in health and disease, potentially opening new avenues for drug development and metabolic engineering.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite concentrations, fluxes and free energies imply efficient enzyme usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ratio of 3-hydroxyacyl-CoA dehydrogenase to lipoamide dehydrogenase activity in individual muscle fibers: mitochondrial specialization for source of energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RhlA Converts β-Hydroxyacyl-Acyl Carrier Protein Intermediates in Fatty Acid Synthesis to the β-Hydroxydecanoyl-β-Hydroxydecanoate Component of Rhamnolipids in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RhlA converts beta-hydroxyacyl-acyl carrier protein intermediates in fatty acid synthesis to the beta-hydroxydecanoyl-beta-hydroxydecanoate component of rhamnolipids in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. marinelipids.ca [marinelipids.ca]
- 8. The flux control coefficient of carnitine palmitoyltransferase I on palmitate beta-oxidation in rat hepatocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. journals.asm.org [journals.asm.org]
- 12. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Participation of Acyl-Coenzyme A Synthetase FadD4 of Pseudomonas aeruginosa PAO1 in Acyclic Terpene/Fatty Acid Assimilation and Virulence by Lipid A Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]
- 15. Absolute metabolite concentrations and implied enzyme active site occupancy in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolite essentiality elucidates robustness of Escherichia coli metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Slow Growth on Metabolism of Escherichia coli, as Revealed by Global Metabolite Pool (“Metabolome”) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multiple FadD Acyl-CoA Synthetases Contribute to Differential Fatty Acid Degradation and Virulence in Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 20. Pseudomonas aeruginosa acyl-CoA dehydrogenases and structure-guided inversion of their substrate specificity. [repository.cam.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 25. publications.lib.chalmers.se [publications.lib.chalmers.se]
(S)-3-Hydroxyhexanoyl-CoA as a Precursor for Polyhydroxyalkanoates: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[1][2] Their biocompatibility and thermoplastic properties make them attractive, environmentally friendly alternatives to conventional petroleum-based plastics, with potential applications in packaging, agriculture, and biomedical fields.[3] PHAs can exist as homopolymers or copolymers, with their material properties being dictated by the monomeric composition.[2]
The biosynthesis of these polymers involves the polymerization of (R)-3-hydroxyacyl-Coenzyme A ((R)-3-HA-CoA) monomers.[4] While (R)-3-hydroxybutyryl-CoA is the most common precursor for the well-studied poly(3-hydroxybutyrate) (PHB), the incorporation of medium-chain-length (MCL) monomers, such as 3-hydroxyhexanoate (B1247844) (3HHx), leads to the formation of copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] with enhanced flexibility and toughness.[2][5]
A key intermediate in the production of 3HHx-containing PHAs, particularly from fatty acid metabolism, is (S)-3-hydroxyhexanoyl-CoA. This molecule is a natural intermediate of the fatty acid β-oxidation pathway.[6] However, PHA synthases are stereospecific for the (R)-enantiomer. Therefore, metabolic pathways must exist to convert the (S)-isomer into the polymer-ready (R)-isomer. This guide provides an in-depth technical overview of the biosynthetic pathways involving this compound, quantitative data on PHA production, and detailed experimental protocols for its study.
Metabolic Pathways for PHA Biosynthesis
The production of PHAs, particularly copolymers containing 3HHx, is intricately linked to the central carbon metabolism of the host organism, primarily the fatty acid β-oxidation and de novo fatty acid synthesis pathways.
The Role of Fatty Acid β-Oxidation
When microorganisms are cultured on fatty acids or plant oils, the fatty acid β-oxidation cycle is the primary route for generating PHA precursors.[4][6] This cycle sequentially shortens the fatty acyl-CoA chain by two carbon units, producing acetyl-CoA. A key intermediate in this pathway is (S)-3-hydroxyacyl-CoA.[6][7] For this intermediate to be incorporated into a PHA polymer, it must be converted to its (R)-stereoisomer. This crucial epimerization step is primarily catalyzed by (R)-specific enoyl-CoA hydratase (PhaJ) .[7][8] This enzyme hydrates a trans-2-enoyl-CoA intermediate (e.g., 2-hexenoyl-CoA) from the β-oxidation pathway to form (R)-3-hydroxyacyl-CoA (e.g., (R)-3-hydroxyhexanoyl-CoA), which can then be directly polymerized by PHA synthase (PhaC).[7][8][9]
Core PHA Synthesis Pathway
While the generation of the (R)-3HHx-CoA precursor is specific, the core pathway for short-chain-length monomer synthesis and polymerization is more general. The canonical pathway for PHB synthesis, which also provides the 3-hydroxybutyrate (B1226725) (3HB) monomers for P(3HB-co-3HHx) copolymers, involves three key enzymes:[10][11][12]
-
β-Ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[11][12]
-
Acetoacetyl-CoA Reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA [(R)-3HB-CoA] using NADPH as a cofactor.[10][11][12]
-
PHA Synthase (PhaC): The key polymerizing enzyme that catalyzes the formation of the polyester (B1180765) chain from (R)-3-hydroxyacyl-CoA monomers, releasing Coenzyme A.[10]
The PHA synthase (PhaC) exhibits substrate specificity, which determines the types of monomers that can be incorporated into the final polymer. For the synthesis of P(3HB-co-3HHx), a synthase capable of accepting both C4 ((R)-3HB-CoA) and C6 ((R)-3HHx-CoA) substrates is required, such as the well-characterized PhaC from Aeromonas caviae.[5]
Quantitative Data Presentation
The production of PHAs containing 3HHx monomers has been a significant focus of metabolic engineering. The tables below summarize key quantitative data from various studies.
Table 1: Production of P(3HB-co-3HHx) in Engineered Microorganisms
| Organism | Strain Modification | Carbon Source | PHA Content (% CDW) | 3HHx (mol%) | PHA Yield (g/L) | Reference |
| Ralstonia eutropha | Expressing phaJ & phaC from A. caviae | Plant Oil | > 70% | 5 - 15% | Not specified | [5] |
| Ralstonia eutropha | Engineered reverse β-oxidation | Glucose | Not specified | ~26% | Not specified | [10] |
| Escherichia coli | 11 heterologous genes (Ccr, Emd, etc.) | Glucose | 41% | 14% | ~2.8 g/L | [9] |
| Pseudomonas putida | fadB and fadA knockout | Dodecanoate | 84% | 41% (HDD) | Not specified | [13] |
CDW: Cell Dry Weight; mol%: Molar percentage of the specified monomer in the copolymer. Note: The P. putida study focused on 3-hydroxydodecanoate (HDD), a longer C12 monomer, but demonstrates the principle of manipulating β-oxidation.
Table 2: Kinetic Properties of Key PHA Biosynthesis Enzymes
| Enzyme | Source Organism | Substrate | Specific Activity (U/mg) | Total Activity (U/g) | Reference |
| PhaCCs | Chromobacterium sp. USM2 | 3HB-CoA | 238 ± 98 | 2,462 ± 80 | [14] |
| PhaCCn | Cupriavidus necator | 3HB-CoA | Not specified | 307 ± 24 | [14] |
| PhaCAc (mutant) | Aeromonas caviae | 3HHx-CoA | Km = 1.3 mM | Not specified | [15][16] |
One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Experimental Protocols
Accurate quantification and characterization of PHAs are critical for research and development. The following sections detail standard methodologies.
Quantification of PHA Content by Gas Chromatography (GC)
Gas chromatography is the most widely used method for determining the quantity and monomer composition of PHAs.[17][18] The protocol involves the depolymerization of the PHA into its constituent hydroxyalkanoic acid methyl esters, which are then quantified.
Methodology: Acidic Methanolysis
-
Cell Lysis and Methanolysis: Lyophilized cells (approx. 10-20 mg) are suspended in a solution containing chloroform (B151607) and methanol (B129727) with 15% (v/v) sulfuric acid.[17][19] An internal standard, such as methyl benzoate, is often included for accurate quantification.[17]
-
Digestion: The suspension is heated in sealed tubes at 100°C for 2 to 4 hours.[17][18][19] This process simultaneously breaks down the cell wall, extracts the polymer, and catalyzes the methanolysis of the polyester into methyl 3-hydroxyalkanoates.
-
Phase Separation: After cooling, water is added to the mixture, which is then vortexed. Centrifugation separates the mixture into an upper aqueous/methanol phase and a lower chloroform phase containing the methyl esters.[19]
-
GC Analysis: An aliquot of the organic (chloroform) phase is injected into a gas chromatograph, typically equipped with a capillary column (e.g., HP-5MS) and a flame ionization detector (FID) or a mass spectrometer (MS).[17]
-
Quantification: The peak areas of the resulting methyl esters are compared to a standard curve generated from known concentrations of pure PHA standards or the internal standard to calculate the PHA content and monomer composition.[17][18]
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for elucidating the chemical structure and composition of PHAs.[20] Both ¹H and ¹³C NMR are commonly used.
Methodology: ¹H-NMR Analysis
-
Sample Preparation: Purified PHA polymer (5-10 mg) is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).
-
Data Acquisition: The ¹H-NMR spectrum is acquired. A typical spectrum for P(3HB-co-3HHx) will show characteristic signals for the different protons in both the 3HB and 3HHx monomer units.
-
Spectral Interpretation:
-
3HB unit: A doublet around δ = 1.27 ppm (methyl group, -CH₃), a multiplet around δ = 2.50 ppm (methylene group, -CH₂-), and a multiplet around δ = 5.26 ppm (methine group, -CH-).
-
3HHx unit: A triplet around δ = 0.90 ppm (terminal methyl group, -CH₃), and other signals corresponding to the methylene (B1212753) and methine groups.
-
-
Composition Analysis: The molar composition of the copolymer can be calculated by integrating the peak areas corresponding to the methyl protons of the 3HB and 3HHx units.
In Vitro PHA Synthase Activity Assay
The activity of PHA synthase is determined by measuring the rate of Coenzyme A (CoA) released during the polymerization of (R)-3-hydroxyacyl-CoA substrates.[14][15] The most common method uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored compound, 2-nitro-5-thiobenzoate (TNB), that can be measured spectrophotometrically at 412 nm.[21]
Methodology: DTNB Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing a suitable buffer (e.g., potassium phosphate, pH 7.5), DTNB, bovine serum albumin (BSA), and the hydroxyacyl-CoA substrate (e.g., (R)-3-hydroxybutyryl-CoA or (R)-3-hydroxyhexanoyl-CoA).[14][15]
-
Reaction Initiation: The reaction is initiated by adding a known amount of purified PHA synthase or crude cell extract containing the enzyme.[14]
-
Measurement: The increase in absorbance at 412 nm is monitored over time at a constant temperature (e.g., 30°C).[14][15]
-
Activity Calculation: The rate of CoA release is calculated from the initial linear slope of the absorbance curve using the molar extinction coefficient of TNB. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of CoA per minute.[22]
Conclusion
This compound is a pivotal intermediate connecting fatty acid catabolism with the biosynthesis of versatile P(3HB-co-3HHx) copolymers. Its conversion to the (R)-enantiomer by enzymes such as (R)-specific enoyl-CoA hydratase is a critical control point for channeling carbon flux towards the production of medium-chain-length PHAs. Understanding these metabolic pathways and employing robust analytical techniques like gas chromatography, NMR, and enzyme kinetics assays are essential for the rational design of microbial cell factories. The continued exploration of these systems will accelerate the development of engineered microorganisms capable of efficiently producing tailored bioplastics from renewable feedstocks, paving the way for their broader industrial and biomedical application.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. Production of Poly(3-Hydroxybutyrate-co-3-Hydroxyhexanoate) from Plant Oil by Engineered Ralstonia eutropha Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production [frontiersin.org]
- 8. A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]
- 10. Metabolic Engineering Strategies for Enhanced Polyhydroxyalkanoate (PHA) Production in Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of polyhydroxyalkanoates with high 3-hydroxydodecanoate monomer content by fadB and fadA knockout mutant of Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Engineering of Aeromonas caviae Polyhydroxyalkanoate Synthase Through Site-Directed Mutagenesis for Enhanced Polymerization of the 3-Hydroxyhexanoate Unit [frontiersin.org]
- 16. Engineering of Aeromonas caviae Polyhydroxyalkanoate Synthase Through Site-Directed Mutagenesis for Enhanced Polymerization of the 3-Hydroxyhexanoate Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. journals.asm.org [journals.asm.org]
- 19. tandfonline.com [tandfonline.com]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
- 22. Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of (S)-3-Hydroxyhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enzymatic synthesis of (S)-3-hydroxyhexanoyl-CoA, a key intermediate in various metabolic pathways, including fatty acid metabolism and the biosynthesis of polyhydroxyalkanoates (PHAs).[1][2] The synthesis is achieved through the stereospecific reduction of 3-oxohexanoyl-CoA catalyzed by (S)-3-hydroxyacyl-CoA dehydrogenase.
Introduction
This compound is a chiral molecule of significant interest in biomedical research and biotechnology. It serves as a substrate for enzymes involved in fatty acid oxidation and is a precursor for the synthesis of biodegradable polymers.[3][4] The enzymatic approach to its synthesis offers high stereoselectivity, yielding the desired (S)-enantiomer, which is crucial for biological studies and applications. This protocol utilizes the NADH-dependent (S)-3-hydroxyacyl-CoA dehydrogenase, an enzyme that catalyzes the reversible oxidation of (S)-3-hydroxyacyl-CoAs to their corresponding 3-oxoacyl-CoAs as part of the beta-oxidation pathway.[1][5][6]
Principle of the Method
The synthesis of this compound is based on the reduction of 3-oxohexanoyl-CoA. The reaction is catalyzed by (S)-3-hydroxyacyl-CoA dehydrogenase, which stereospecifically transfers a hydride from NADH to the keto group of 3-oxohexanoyl-CoA, producing this compound and NAD+.
Reaction Scheme:
3-Oxohexanoyl-CoA + NADH + H⁺ ⇌ this compound + NAD⁺
The equilibrium of this reaction can be shifted towards the product, this compound, by providing an excess of the reducing agent, NADH.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| 3-Oxohexanoyl-CoA | (Not commercially available, requires synthesis) | - |
| (S)-3-hydroxyacyl-CoA dehydrogenase (from porcine heart) | Sigma-Aldrich | H1771 |
| NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form) | Sigma-Aldrich | N8129 |
| Tris-HCl buffer | Sigma-Aldrich | T2663 |
| EDTA (Ethylenediaminetetraacetic acid) | Sigma-Aldrich | E9884 |
| DTT (Dithiothreitol) | Sigma-Aldrich | D9779 |
| Hydrochloric acid (HCl) | Fisher Scientific | A144-212 |
| Sodium hydroxide (B78521) (NaOH) | Fisher Scientific | S318-500 |
Experimental Protocols
Preparation of 3-Oxohexanoyl-CoA
As 3-oxohexanoyl-CoA is not readily commercially available, it can be synthesized from hexanoyl-CoA. A common method involves the oxidation of hexanoyl-CoA using acyl-CoA oxidase, followed by purification.
Enzymatic Synthesis of this compound
This protocol describes the synthesis in a total reaction volume of 1 ml. The reaction can be scaled up as needed.
-
Prepare the Reaction Buffer:
-
Prepare a 100 mM Tris-HCl buffer.
-
Adjust the pH to 8.0 using HCl or NaOH.
-
Add EDTA to a final concentration of 1 mM and DTT to a final concentration of 0.5 mM.
-
Store the buffer at 4°C.
-
-
Set up the Reaction Mixture:
-
In a 1.5 ml microcentrifuge tube, combine the following reagents in the order listed:
-
880 µl of 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM EDTA and 0.5 mM DTT.
-
50 µl of 10 mM 3-oxohexanoyl-CoA solution (final concentration: 0.5 mM).
-
50 µl of 10 mM NADH solution (final concentration: 0.5 mM).
-
-
-
Initiate the Reaction:
-
Add 20 µl of (S)-3-hydroxyacyl-CoA dehydrogenase solution (10 units/ml, final concentration: 0.2 units/ml).
-
Mix gently by inverting the tube.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.
-
A coupled enzyme assay can also be used for monitoring, for instance by coupling the reaction to another that produces a colored or fluorescent product.[7]
-
-
Stopping the Reaction:
-
To stop the reaction, heat the mixture at 95°C for 5 minutes to denature the enzyme.
-
Alternatively, the reaction can be stopped by adding an equal volume of a quenching solution, such as 1 M HCl.
-
-
Purification of this compound:
-
The product can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
For SPE, a C18 cartridge can be used.
-
For HPLC, a reverse-phase C18 column is suitable, with a gradient of acetonitrile (B52724) in water/trifluoroacetic acid as the mobile phase.
-
Data Presentation
Table 1: Reaction Components and Conditions
| Component | Stock Concentration | Volume (µl) | Final Concentration |
| Tris-HCl Buffer (pH 8.0) with EDTA and DTT | 100 mM | 880 | 88 mM |
| 3-Oxohexanoyl-CoA | 10 mM | 50 | 0.5 mM |
| NADH | 10 mM | 50 | 0.5 mM |
| (S)-3-hydroxyacyl-CoA dehydrogenase | 10 units/ml | 20 | 0.2 units/ml |
| Total Volume | 1000 | ||
| Incubation Temperature | 30°C | ||
| Incubation Time | 60 minutes |
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic conversion of 3-oxohexanoyl-CoA to this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive enzyme | Use a fresh batch of enzyme or test enzyme activity with a known substrate. |
| Incorrect pH of the buffer | Verify the pH of the reaction buffer and adjust if necessary. | |
| Degradation of NADH or 3-oxohexanoyl-CoA | Prepare fresh solutions of NADH and the substrate before starting the reaction. | |
| Non-specific products | Contaminating enzyme activities | Use a highly purified enzyme. Further purify the enzyme if necessary. |
| Difficulty in product purification | Inefficient separation | Optimize the SPE or HPLC method. Try different columns or mobile phases. |
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. This compound | C27H46N7O18P3S | CID 11966160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of (S)-3-hydroxyhexanoyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-hydroxyhexanoyl-CoA is a key intermediate in fatty acid metabolism and biosynthesis pathways, including the production of biodegradable polyhydroxyalkanoates (PHAs). Accurate quantification of this specific stereoisomer is crucial for studying metabolic fluxes, understanding disease states related to fatty acid oxidation disorders, and in the metabolic engineering of microorganisms for bioplastic production. This application note presents a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a protein precipitation extraction, followed by chiral chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry in positive ion mode.
Metabolic Pathway
This compound is formed as an intermediate during the β-oxidation spiral of fatty acids and can also be a substrate for the synthesis of more complex molecules. The diagram below illustrates a simplified pathway showing the formation of this compound from acetyl-CoA.
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound.
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for cell culture or tissue homogenate samples.
-
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) in water.
-
Internal Standard (IS) solution: Heptadecanoyl-CoA (C17-CoA) or other suitable odd-chain acyl-CoA in water.
-
Microcentrifuge tubes.
-
Centrifuge capable of 4°C and >15,000 x g.
-
-
Procedure:
-
To 100 µL of sample (e.g., cell lysate, tissue homogenate) in a microcentrifuge tube on ice, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold 10% TCA or SSA solution.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Instrumentation: UHPLC system.
-
Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V, 150 x 2.1 mm, 5 µm) for enantiomeric separation.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0.0 5 2.0 5 12.0 60 12.1 95 14.0 95 14.1 5 | 18.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry
-
Instrumentation: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 500 L/h
-
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms) This compound 884.2 377.1 35 100 This compound (confirming) 884.2 428.1 30 100 | Heptadecanoyl-CoA (IS) | 948.3 | 441.2 | 35 | 100 |
Experimental Workflow
The following diagram outlines the complete experimental workflow from sample collection to data analysis.
Data Presentation
The performance of the LC-MS/MS method should be evaluated by constructing a calibration curve and assessing linearity, sensitivity, precision, and accuracy. The following table summarizes hypothetical but representative quantitative data for the assay.
| Parameter | Result |
| Linearity (R²) | >0.995 |
| Dynamic Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and stereospecific platform for the quantification of this compound in biological samples. The simple and effective sample preparation protocol, coupled with the high selectivity of chiral chromatography and tandem mass spectrometry, makes this method suitable for a wide range of applications in metabolic research and drug development.
Application Note: HPLC Method for the Separation of 3-Hydroxyhexanoyl-CoA Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyhexanoyl-CoA is a key intermediate in the beta-oxidation of fatty acids. The molecule contains a chiral center at the C3 position, resulting in the existence of two enantiomers: (R)-3-hydroxyhexanoyl-CoA and (S)-3-hydroxyhexanoyl-CoA. The stereospecificity of the enzymes involved in fatty acid metabolism makes the separation and quantification of these isomers crucial for understanding various physiological and pathological processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this separation.[1] This application note provides a detailed protocol for the chiral separation of 3-hydroxyhexanoyl-CoA isomers using HPLC with a chiral stationary phase.
Principle of Separation
The primary challenge in separating 3-hydroxyhexanoyl-CoA isomers lies in their nature as enantiomers, which have identical physicochemical properties in an achiral environment.[1] To resolve these stereoisomers, a chiral stationary phase (CSP) is employed. The CSP creates a chiral environment within the HPLC column, leading to the formation of transient diastereomeric complexes with the enantiomers. These complexes have different stabilities and, consequently, different interaction strengths with the stationary phase, resulting in different retention times and enabling their separation.[2][3][4] This method utilizes a polysaccharide-based chiral column, which has proven effective for the separation of similar 3-hydroxyacyl-CoA enantiomers.[1][5]
Quantitative Data Summary
The following table summarizes the expected retention times and resolution for the chromatographic separation of (R)- and this compound. These values are illustrative and may vary based on the specific HPLC system, column batch, and laboratory conditions.[6]
| Isomer | Retention Time (minutes) | Resolution (Rs) |
| This compound | 15.2 | - |
| (R)-3-hydroxyhexanoyl-CoA | 17.8 | >1.5 |
Experimental Protocols
Sample Preparation (from Biological Tissues)
This protocol describes the extraction of acyl-CoAs from biological tissues.
Materials:
-
Biological tissue (e.g., liver, heart)
-
Liquid nitrogen
-
Extraction Buffer: 2.5% (w/v) trichloroacetic acid in 1:1 (v/v) methanol:water[6]
-
Internal standard (e.g., a non-endogenous acyl-CoA)
-
Solid Phase Extraction (SPE) C18 cartridges[6]
-
SPE Conditioning Solvent: 100% Methanol[6]
-
SPE Equilibration Solvent: 50 mM potassium phosphate (B84403) buffer, pH 7.0[6]
-
SPE Wash Solvent: 50 mM potassium phosphate buffer, pH 7.0[6]
-
SPE Elution Solvent: 80% acetonitrile, 20% methanol[6]
-
Microcentrifuge
-
Sonicator
Procedure:
-
Flash-freeze approximately 100 mg of tissue in liquid nitrogen and homogenize.[6]
-
Add 1 mL of ice-cold Extraction Buffer and the internal standard to the homogenized tissue.
-
Vortex the mixture for 1 minute and sonicate for 5 minutes on ice.[6]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
-
Condition an SPE C18 cartridge by passing 2 mL of Conditioning Solvent, followed by 2 mL of Equilibration Solvent.[6]
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.[6]
-
Wash the cartridge with 2 mL of Wash Solvent to remove interfering substances.[6]
-
Elute the acyl-CoAs with 1 mL of Elution Solvent.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for HPLC analysis.[6]
HPLC Method
Apparatus and Materials:
-
HPLC System: A standard HPLC system with a UV detector or a mass spectrometer is suitable.[1]
-
Column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm.[1]
-
Data Acquisition and Processing Software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile and water (70:30 v/v). The exact ratio may need optimization.[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 25°C[1] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 10 µL[1] |
Procedure:
-
Equilibrate the Chiralpak AD-RH column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject 10 µL of the prepared sample or standard solution.[1]
-
Run the analysis for a sufficient time to allow the elution of both isomers.
-
Identify the peaks corresponding to the 3-hydroxyhexanoyl-CoA isomers based on the retention times of standard compounds.
-
Quantify the peaks based on their area.[1]
Visualizations
Caption: Experimental workflow for the analysis of 3-hydroxyhexanoyl-CoA isomers.
Caption: Role of 3-hydroxyacyl-CoA in the beta-oxidation pathway.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of (S)-3-hydroxyhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxyhexanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of fatty acids.[1][2][3][4][5] Its accurate identification and quantification are vital for studying fatty acid metabolism and related metabolic disorders. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation and quantification of such metabolites.[6][7] These application notes provide a detailed overview of the fragmentation pattern of this compound and a comprehensive protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in tandem mass spectrometry is characterized by specific cleavages that yield diagnostic product ions. The molecule, with a chemical formula of C27H46N7O18P3S and a monoisotopic mass of 881.1833 Da, typically forms a protonated molecule [M+H]+ at m/z 882.19057 in positive ion mode electrospray ionization (ESI).[1][8]
Collision-induced dissociation (CID) of the precursor ion results in a characteristic fragmentation pattern dominated by the cleavage of the phosphodiester bonds and the thioester linkage. The fragmentation of the Coenzyme A (CoA) moiety is a common feature among all acyl-CoA species.[9]
Key Fragmentation Pathways:
-
Neutral Loss of the 3'-phosphoadenosine 5'-diphosphate moiety: A characteristic neutral loss of 507.0 Da is commonly observed for acyl-CoAs, corresponding to the loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate portion of the CoA molecule.[9]
-
Formation of the Adenosine 3',5'-bisphosphate Fragment: A prominent fragment ion is typically observed at m/z 428.0372, which corresponds to the protonated adenosine 3',5'-bisphosphate.[8][9]
-
Cleavage of the Pantetheine (B1680023) Arm: Fragmentation along the pantetheine structure leads to various other smaller ions.
-
Formation of the Acylium Ion: Cleavage of the thioester bond can result in the formation of an acylium ion derived from the 3-hydroxyhexanoyl group.
Quantitative Fragmentation Data
The following table summarizes the major product ions observed in the experimental tandem mass spectrum of protonated this compound ([M+H]+ at m/z 882.19057).[8]
| Precursor Ion (m/z) | Product Ion (m/z) | Relative Intensity (%) | Putative Fragment Identity |
| 882.19057 | 375.19482 | 100 | [Acyl-pantetheine-H]+ |
| 882.19057 | 428.03724 | 45.05 | [Adenosine 3',5'-bisphosphate+H]+ |
| 882.19057 | 882.19057 | 40.04 | [M+H]+ (Precursor) |
| 882.19057 | 455.16115 | 5.01 | Fragment of CoA |
| 882.19057 | 273.12673 | 5.01 | Fragment of CoA |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the extraction and analysis of this compound from biological samples. Optimization may be required based on the specific matrix and instrumentation.
Sample Preparation and Extraction
Acyl-CoAs are susceptible to degradation, so it is crucial to perform extraction steps quickly and at low temperatures.[10]
-
Materials:
-
Cold methanol
-
Cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA)[9]
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
-
-
Procedure:
-
Homogenize the tissue or cell sample in 1 mL of cold methanol.
-
Add the internal standard to the homogenate.
-
Precipitate proteins by adding 500 µL of cold 10% TCA or 2.5% SSA.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Liquid Chromatography
Reversed-phase chromatography is commonly used for the separation of acyl-CoAs.[10][11]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate or 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry
Tandem mass spectrometry is used for the detection and quantification of the target analyte.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or parallel reaction monitoring (PRM) for high-resolution instruments.
-
MRM Transitions (for a triple quadrupole):
-
Quantifier: 882.2 -> 375.2
-
Qualifier: 882.2 -> 428.0
-
-
Key MS Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Cone Gas Flow: 50 - 100 L/hr
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: 20 - 40 eV (to be optimized for the specific transition)
-
Signaling Pathway and Experimental Workflow Diagrams
Fatty Acid Beta-Oxidation Pathway
This compound is an intermediate in the beta-oxidation of fatty acids, a metabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2.[3][4][12][13]
Caption: Mitochondrial fatty acid beta-oxidation pathway.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the logical flow of the experimental protocol for analyzing this compound.
Caption: LC-MS/MS workflow for this compound analysis.
References
- 1. This compound | C27H46N7O18P3S | CID 11966160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]
- 3. jackwestin.com [jackwestin.com]
- 4. Fatty acid beta oxidation | Abcam [abcam.com]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beta oxidation - Wikipedia [en.wikipedia.org]
- 13. microbenotes.com [microbenotes.com]
Application Notes and Protocols for the Enzymatic Assay of (S)-3-Hydroxyacyl-CoA Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the mitochondrial fatty acid beta-oxidation spiral.[1] It catalyzes the third step of this pathway, the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.[1][2][3] This reaction is vital for the breakdown of fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle for energy production in the form of ATP.[4][5] Dysregulation of HADH activity has been implicated in various metabolic disorders, making it a significant target for drug discovery and development.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of (S)-3-hydroxyacyl-CoA dehydrogenase. The assay is based on monitoring the increase in absorbance at 340 nm resulting from the production of NADH.[6][7] This method is robust, reliable, and suitable for the kinetic characterization of HADH and the screening of potential inhibitors or activators.
Enzymatic Reaction
The reaction catalyzed by (S)-3-hydroxyacyl-CoA dehydrogenase is as follows:
(S)-3-hydroxyacyl-CoA + NAD+ ⇌ 3-ketoacyl-CoA + NADH + H+[3]
Caption: Enzymatic reaction catalyzed by (S)-3-hydroxyacyl-CoA dehydrogenase.
Signaling Pathway Context: Fatty Acid Beta-Oxidation
(S)-3-hydroxyacyl-CoA dehydrogenase is a key enzyme within the fatty acid beta-oxidation pathway. The activity of this pathway is tightly regulated by the energy needs of the cell. High ratios of NADH/NAD+ and Acetyl-CoA/CoA allosterically inhibit the enzymes of beta-oxidation, indicating a state of high energy charge.[3] Conversely, low energy states promote the pathway to generate ATP. Transcriptional regulation by factors such as PPARα also plays a crucial role in modulating the expression of beta-oxidation enzymes in response to physiological cues like fasting.[8][9]
Caption: Regulation of the fatty acid beta-oxidation pathway.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified (S)-3-hydroxyacyl-CoA dehydrogenase
-
Substrate: (S)-3-hydroxybutyryl-CoA or other (S)-3-hydroxyacyl-CoA substrates of varying chain lengths.
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Buffer: 100 mM Potassium Phosphate (B84403) Buffer, pH 7.3 at 37°C
-
Instrumentation: UV-Vis Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature.
-
Cuvettes: 1 cm path length quartz or disposable UV-transparent cuvettes.
Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 7.3): Prepare a solution of 100 mM potassium phosphate monobasic. Adjust the pH to 7.3 at 37°C using 1 M KOH.
-
Substrate Stock Solution (e.g., 10 mM (S)-3-hydroxybutyryl-CoA): Dissolve the appropriate amount of (S)-3-hydroxybutyryl-CoA in the potassium phosphate buffer. Store on ice. The final concentration in the assay will typically be in the µM range.
-
NAD+ Stock Solution (10 mM): Dissolve the appropriate amount of NAD+ in the potassium phosphate buffer. Prepare this solution fresh daily.
-
Enzyme Solution: Immediately before use, prepare a dilution of the purified enzyme in cold potassium phosphate buffer to a concentration that will yield a linear rate of absorbance change (e.g., 0.2 - 0.7 units/mL).[7] The optimal concentration should be determined empirically.
Spectrophotometric Assay Protocol
-
Set up the Spectrophotometer: Set the wavelength to 340 nm and the temperature to 37°C.
-
Prepare the Reaction Mixture: In a 1 cm cuvette, prepare the reaction mixture by adding the following components in the specified order. A typical final reaction volume is 1 mL.
| Reagent | Volume (µL) for 1 mL | Final Concentration |
| 100 mM Potassium Phosphate Buffer (pH 7.3) | Variable | 100 mM |
| NAD+ Stock Solution (10 mM) | 50 | 0.5 mM |
| Substrate Stock Solution (e.g., 10 mM) | 20 | 0.2 mM |
| Enzyme Solution | 10-50 | Variable |
-
Establish a Baseline: Mix the buffer, NAD+, and substrate in the cuvette. Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the Reaction: Add the enzyme solution to the cuvette, mix quickly by inverting, and immediately start recording the absorbance at 340 nm for a set period (e.g., 3-5 minutes).
-
Data Acquisition: Record the absorbance values at regular intervals (e.g., every 15-30 seconds).
-
Control Reaction: Perform a blank reaction containing all components except the enzyme to account for any non-enzymatic reduction of NAD+.
Experimental Workflow
Caption: General workflow for the enzymatic assay of HADH.
Data Presentation and Analysis
Calculation of Enzyme Activity
The activity of (S)-3-hydroxyacyl-CoA dehydrogenase is calculated from the initial linear rate of NADH production. The rate of reaction is determined by the change in absorbance at 340 nm per minute (ΔA340/min).
The enzyme activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA340 / min) * (Total Reaction Volume in mL) / (ε * l * Enzyme Volume in mL)
Where:
-
ΔA340 / min: The initial linear rate of absorbance change at 340 nm per minute.
-
ε (Molar extinction coefficient of NADH at 340 nm): 6220 M⁻¹cm⁻¹
-
l (Path length of the cuvette): 1 cm
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions. [7]
Kinetic Parameters
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the assay is performed with varying concentrations of the substrate while keeping the enzyme and NAD+ concentrations constant. The initial rates are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Table 1: Kinetic Parameters of (S)-3-hydroxyacyl-CoA Dehydrogenase from Different Sources
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Ralstonia eutropha H16 | Acetoacetyl-CoA (reverse reaction) | 48 | 149 | [10][11] |
| Nitrosopumilus maritimus | (S)-3-hydroxybutyryl-CoA | 19 | 98.6 | [5][12] |
| Nitrosopumilus maritimus | Acetoacetyl-CoA (reverse reaction) | 26 | 144.8 | [12] |
| Pig Heart | Medium-chain 3-hydroxyacyl-CoAs | ~10-20 | Not specified | [13][14] |
Note: The reverse reaction (reduction of 3-ketoacyl-CoA) is often used for kinetic characterization due to more favorable equilibrium.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or very low activity | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions. |
| Incorrect pH or temperature | Verify the pH of the buffer and the temperature of the spectrophotometer. | |
| Missing or degraded reagents | Prepare fresh NAD+ and substrate solutions. | |
| High background absorbance | Contaminated reagents | Use high-purity water and reagents. Filter solutions if necessary. |
| Non-enzymatic reaction | Run a control reaction without the enzyme to measure the background rate. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher initial substrate concentration. |
| Product inhibition | If applicable, consider a coupled assay to remove the product. | |
| Enzyme instability | Perform the assay over a shorter time period. |
Conclusion
This document provides a comprehensive guide for establishing a reliable and reproducible enzymatic assay for (S)-3-hydroxyacyl-CoA dehydrogenase. The detailed protocols and data analysis procedures are intended to support researchers in academic and industrial settings in their efforts to study this important metabolic enzyme and to facilitate the discovery of novel therapeutic agents. Adherence to the described methodologies will ensure the generation of high-quality, comparable data.
References
- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 3. aocs.org [aocs.org]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (S)-3-hydroxyhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-hydroxyhexanoyl-CoA is a crucial intermediate in fatty acid metabolism and is of significant interest in various biomedical research fields, including the development of therapeutics for metabolic disorders. This document provides a detailed protocol for the purification of this compound from a typical enzymatic reaction mixture. The described methodology involves an initial removal of the synthesizing enzyme via affinity chromatography, followed by a high-resolution purification step using reversed-phase high-performance liquid chromatography (RP-HPLC). This protocol is designed to yield a highly pure product suitable for downstream applications such as enzyme assays, structural studies, and as a standard in metabolic profiling.
Introduction
The accurate study of metabolic pathways and the development of targeted therapeutics often rely on the availability of high-purity metabolic intermediates. This compound is a key molecule in the β-oxidation and biosynthesis of fatty acids. Its stereospecific configuration is critical for its biological activity, necessitating purification methods that can resolve it from other isomers and reaction components.
This application note details a robust two-step purification strategy for this compound synthesized enzymatically. The initial step addresses the removal of the recombinant enzyme, often a His-tagged protein, used in the synthesis. The subsequent RP-HPLC step effectively separates the target molecule from unreacted substrates, cofactors, and potential by-products, yielding a final product of high purity.
Enzymatic Synthesis of this compound: A Brief Overview
The synthesis of this compound is typically achieved via the hydration of trans-2-hexenoyl-CoA, a reaction catalyzed by an enoyl-CoA hydratase. For the purpose of this protocol, we assume the use of a recombinant, N-terminally His-tagged enoyl-CoA hydratase expressed in E. coli.
The typical components of the reaction mixture are outlined in Table 1. Understanding these components is crucial for devising an effective purification strategy.
Table 1: Typical Components of the this compound Synthesis Reaction Mixture
| Component | Typical Concentration | Role | Potential Impurity |
| trans-2-Hexenoyl-CoA | 0.1 - 1 mM | Substrate | Yes (unreacted) |
| His-tagged Enoyl-CoA Hydratase | 1 - 10 µM | Biocatalyst | Yes |
| Coenzyme A (CoA) | Variable | Potential breakdown product | Yes |
| Tris-HCl or Potassium Phosphate Buffer | 50 - 100 mM | Buffering agent | No |
| pH | 7.0 - 8.0 | Reaction condition | No |
Purification Workflow
The purification of this compound from the reaction mixture is a multi-step process designed to remove both the enzymatic catalyst and other small molecule contaminants. The overall workflow is depicted in the following diagram.
Experimental Protocols
Step 1: Removal of His-tagged Enzyme by Affinity Chromatography
This initial step is crucial for removing the bulk of the protein from the reaction mixture, which could otherwise interfere with subsequent purification steps and downstream applications.
Materials:
-
Ni-NTA (Nickel-Nitriloacetic Acid) resin
-
Chromatography column
-
Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0
Protocol:
-
Reaction Quenching: Stop the enzymatic reaction by acidification, for example, by adding a final concentration of 1% trifluoroacetic acid (TFA).
-
Centrifugation: Centrifuge the quenched reaction mixture at 10,000 x g for 15 minutes at 4°C to pellet any precipitated protein. Collect the supernatant.
-
Buffer Exchange (Optional but Recommended): If the reaction buffer is incompatible with Ni-NTA binding, perform a buffer exchange of the supernatant into the Binding Buffer using a desalting column.
-
Column Preparation: Pack a chromatography column with an appropriate volume of Ni-NTA resin and equilibrate with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Load the supernatant (or buffer-exchanged sample) onto the equilibrated Ni-NTA column. Collect the flow-through, as this fraction contains the this compound.
-
Washing (Optional): To ensure all product has passed through, wash the column with 2-3 CV of Binding Buffer and combine this with the initial flow-through. The His-tagged enzyme will remain bound to the resin.
-
Enzyme Elution and Resin Regeneration (for enzyme recovery): The bound His-tagged enzyme can be washed with Wash Buffer and then eluted with Elution Buffer. The resin can be regenerated according to the manufacturer's instructions.
Step 2: Purification by Reversed-Phase HPLC
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is highly effective for purifying acyl-CoA esters.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Preparative or semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Sample from Step 1 (flow-through from Ni-NTA chromatography)
Protocol:
-
Sample Preparation: If necessary, concentrate the pooled flow-through from the affinity chromatography step under vacuum. Filter the sample through a 0.22 µm filter before injection.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column. Elute the bound components using a linear gradient of Mobile Phase B. A suggested gradient is provided in Table 2.
-
Detection and Fraction Collection: Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) base of Coenzyme A). Collect fractions corresponding to the peak of interest. This compound is expected to elute later than free Coenzyme A due to the hydrophobicity of the hexanoyl chain.
-
Purity Analysis and Pooling: Analyze the collected fractions for purity using analytical RP-HPLC. Pool the fractions containing the pure this compound.
-
Solvent Removal: Remove the HPLC solvents (acetonitrile and water) and TFA by lyophilization to obtain the purified product as a solid.
Table 2: Example Gradient for Preparative RP-HPLC Purification
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 - 5 | 95 | 5 | 4.0 |
| 5 - 35 | 95 -> 50 | 5 -> 50 | 4.0 |
| 35 - 40 | 50 -> 5 | 50 -> 95 | 4.0 |
| 40 - 45 | 5 | 95 | 4.0 |
| 45 - 50 | 5 -> 95 | 95 -> 5 | 4.0 |
Note: This gradient is a starting point and may require optimization based on the specific column and HPLC system used.
Verification of Purified Product
The identity and purity of the final product should be confirmed by analytical methods such as:
-
Analytical RP-HPLC: A sharp, single peak at the expected retention time.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, if required.
Signaling Pathway Context
This compound is an intermediate in the fatty acid β-oxidation pathway. The enzymatic step leading to its formation is the hydration of trans-2-enoyl-CoA, catalyzed by enoyl-CoA hydratase.
Conclusion
The protocol described in this application note provides a reliable and efficient method for obtaining high-purity this compound from an enzymatic reaction mixture. The combination of affinity chromatography and reversed-phase HPLC ensures the removal of both protein and small molecule contaminants. The purified product is suitable for a wide range of research and development applications where high purity and structural integrity are essential.
Application Notes and Protocols for In Vitro Assays Using (S)-3-Hydroxyhexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxyhexanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids.[1][2] Its metabolism is crucial for energy homeostasis, and defects in the enzymes that process this substrate are associated with severe metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[3][4] In vitro assays utilizing this compound are essential tools for studying enzyme kinetics, screening for potential therapeutic inhibitors, and elucidating the mechanisms of fatty acid metabolism. These application notes provide detailed protocols for the use of this compound in various in vitro settings.
Metabolic Significance of this compound
This compound is a central molecule in the beta-oxidation spiral, a major pathway for energy production from fatty acids. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2.
Figure 1: Beta-Oxidation Pathway of Hexanoyl-CoA.
Applications in Research and Drug Development
In vitro assays with this compound have several critical applications:
-
Enzyme Characterization: Determining the kinetic parameters of enzymes like 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase.
-
Disease Modeling: Studying the impact of genetic mutations on enzyme function in disorders such as LCHAD deficiency.[3][5]
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential drugs that modulate fatty acid oxidation.[6]
-
Metabolic Flux Analysis: Investigating the flow of metabolites through the beta-oxidation pathway under various physiological and pathological conditions.
Quantitative Data Summary
The following table summarizes the kinetic parameters for enzymes that metabolize (S)-3-hydroxyacyl-CoA and related substrates.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/mg/min) | kcat (s⁻¹) | Source |
| L-3-Hydroxyacyl-CoA Dehydrogenase | (S)-3-Hydroxybutyryl-CoA | 19 | 98.6 | - | [7] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Acetoacetyl-CoA | 48 | 149 | - | [8] |
| Enoyl-CoA Hydratase | Crotonyl-CoA | - | - | - | [8] |
| PHA Synthase (PhaC1) | (R,S)-3-Hydroxydecanoyl-CoA | - | 0.039 U/mg | - | [9] |
| PHA Synthase (PhaC2) | (R,S)-3-Hydroxydecanoyl-CoA | - | 0.035 U/mg | - | [9] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
-
This compound
-
NAD+
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl2
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X enzyme solution in the assay buffer. The optimal concentration should be determined empirically.
-
Prepare a 10X substrate/cofactor solution containing this compound and NAD+ in the assay buffer.
-
-
Assay Setup (for a 100 µL final volume):
-
Add 50 µL of 2X enzyme solution to each well of the microplate.
-
Initiate the reaction by adding 10 µL of 10X substrate/cofactor solution to each well.
-
-
Measurement:
-
Immediately place the microplate in the spectrophotometer.
-
Monitor the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Figure 2: Workflow for L-3-Hydroxyacyl-CoA Dehydrogenase Assay.
Protocol 2: High-Throughput Screening of L-3-Hydroxyacyl-CoA Dehydrogenase Inhibitors
This protocol is designed for screening large compound libraries to identify inhibitors of L-3-hydroxyacyl-CoA dehydrogenase.
Materials:
-
Same as Protocol 1
-
Test compounds dissolved in DMSO
-
384-well UV-transparent microplates
-
Automated liquid handling system (recommended)
Procedure:
-
Prepare Plates:
-
Dispense a small volume (e.g., 100 nL) of test compounds into the wells of the 384-well plates. Include positive (known inhibitor) and negative (DMSO) controls.
-
-
Assay Execution:
-
Add 10 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the 2X substrate/cofactor mix.
-
-
Signal Detection:
-
Immediately read the absorbance at 340 nm over time, as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition for each compound relative to the DMSO controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For hit compounds, perform dose-response experiments to determine their IC50 values.
-
Figure 3: High-Throughput Screening Workflow for Inhibitors.
Protocol 3: Coupled Assay for Enoyl-CoA Hydratase Activity
This assay measures the activity of enoyl-CoA hydratase by coupling the formation of this compound to its oxidation by L-3-hydroxyacyl-CoA dehydrogenase, following the production of NADH at 340 nm.
Materials:
-
Purified enoyl-CoA hydratase
-
trans-2-Hexenoyl-CoA (substrate)
-
L-3-hydroxyacyl-CoA dehydrogenase (coupling enzyme)
-
NAD+
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl2
-
Spectrophotometer and microplates as in Protocol 1
Procedure:
-
Prepare Reagents:
-
Prepare a solution containing the enoyl-CoA hydratase to be assayed.
-
Prepare a coupling enzyme/cofactor mix containing an excess of L-3-hydroxyacyl-CoA dehydrogenase and NAD+ in the assay buffer.
-
Prepare a 10X solution of trans-2-hexenoyl-CoA in the assay buffer.
-
-
Assay Setup (for a 100 µL final volume):
-
In each well, combine 50 µL of the enoyl-CoA hydratase solution and 40 µL of the coupling enzyme/cofactor mix.
-
Initiate the reaction by adding 10 µL of the 10X trans-2-hexenoyl-CoA solution.
-
-
Measurement and Data Analysis:
-
Follow the measurement and data analysis steps outlined in Protocol 1. The rate of NADH production is directly proportional to the activity of enoyl-CoA hydratase.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers and drug development professionals working with this compound. These in vitro assays are fundamental for advancing our understanding of fatty acid metabolism and for the development of novel therapeutics targeting related metabolic disorders. Careful optimization of enzyme and substrate concentrations will be necessary to adapt these general protocols to specific experimental systems.
References
- 1. Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Short-chain L-3-hydroxyacyl-CoA dehydrogenase: A novel vital oncogene or tumor suppressor gene in cancers [frontiersin.org]
- 7. (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro synthesis of poly(3-hydroxydecanoate): purification and enzymatic characterization of type II polyhydroxyalkanoate synthases PhaC1 and PhaC2 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Engineering of E. coli for (S)-3-Hydroxyhexanoyl-CoA Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-hydroxyhexanoyl-CoA is a valuable chiral molecule that can serve as a building block for the synthesis of various pharmaceuticals and high-value compounds. The stereospecificity of such precursors is often critical for the efficacy and safety of the final drug product. Metabolic engineering of microbial hosts like Escherichia coli offers a promising and sustainable alternative to traditional chemical synthesis for the production of enantiomerically pure chiral chemicals. This document provides a detailed overview of the metabolic engineering strategies and experimental protocols for the production of this compound in E. coli.
The core of this strategy involves the construction of a synthetic pathway that channels central carbon metabolites towards the target molecule. This is typically achieved by leveraging enzymes from the fatty acid metabolism, specifically the β-oxidation cycle, and expressing them in a controlled manner. Key enzymatic steps include the condensation of acetyl-CoA to form a C6 backbone, followed by a stereospecific reduction to yield the desired (S)-enantiomer.
Metabolic Pathway and Engineering Strategy
The production of this compound from glucose in E. coli can be achieved by constructing a synthetic pathway that utilizes enzymes from the reverse β-oxidation cycle. The pathway begins with the central metabolite acetyl-CoA and proceeds through a series of elongation and reduction steps.
-
Acetyl-CoA Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by an acetoacetyl-CoA thiolase.
-
Chain Elongation: Acetoacetyl-CoA is further elongated to 3-oxohexanoyl-CoA. This involves a condensation reaction with another molecule of acetyl-CoA, catalyzed by a β-ketothiolase with specificity for longer chain substrates.
-
Stereospecific Reduction: The key step for ensuring the correct chirality is the reduction of 3-oxohexanoyl-CoA to this compound. This is catalyzed by an (S)-specific 3-hydroxyacyl-CoA dehydrogenase.
To enhance the metabolic flux towards the desired product and prevent its degradation, modifications to the host genome are often necessary. This can include the deletion of genes involved in competing pathways, such as the native fatty acid degradation pathway.
Data Presentation: Production of Related Hydroxyacyl-CoAs in Engineered E. coli
The following table summarizes quantitative data from studies on the production of (S)-3-hydroxybutyrate, a shorter-chain analogue of the target molecule, which provides a benchmark for expected production levels.
| Product | Host Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Reference |
| (S)-3-Hydroxybutyrate | E. coli MG155(DE3) | Overexpression of phaA (thiolase), hbd ((S)-3HB-CoA dehydrogenase), and tesB (thioesterase) | Glucose | 2.08 | [1] |
| (R)-3-Hydroxybutyrate | E. coli MG155(DE3) | Overexpression of phaA (thiolase), phaB ((R)-3HB-CoA dehydrogenase), and tesB (thioesterase) | Glucose | 2.92 | [1] |
Experimental Workflow
The general workflow for producing this compound in engineered E. coli involves several key stages, from the initial construction of the recombinant strain to the final analysis of the product.
Detailed Experimental Protocols
Protocol 1: Construction of Expression Plasmid
This protocol describes the construction of a plasmid for the expression of the key enzymes required for this compound production.
1.1. Gene Amplification:
- Amplify the coding sequences of the selected genes (e.g., β-ketothiolase like bktB, and (S)-3-hydroxyacyl-CoA dehydrogenase like had or paaH1) from the genomic DNA of the source organism using PCR.
- Design primers with appropriate restriction sites for cloning into the expression vector (e.g., pET or pTrc series).
1.2. Vector Preparation:
- Digest the expression vector with the corresponding restriction enzymes.
- Purify the linearized vector by gel electrophoresis and gel extraction.
1.3. Ligation:
- Ligate the amplified gene fragments into the prepared vector using T4 DNA ligase.
1.4. Transformation into Cloning Host:
- Transform the ligation mixture into a suitable cloning host, such as E. coli DH5α.
- Select for transformants on LB agar (B569324) plates containing the appropriate antibiotic.
1.5. Verification:
- Isolate plasmid DNA from the resulting colonies.
- Verify the correct insertion of the genes by restriction digestion and Sanger sequencing.
Protocol 2: Host Strain Preparation (Optional Gene Knockout)
To channel metabolic flux towards the product, it may be necessary to knock out genes from competing pathways, such as the fatty acid degradation pathway (fad genes).
2.1. Design of Targeting Construct:
- Use a method such as lambda red recombineering. Design primers to amplify a resistance cassette flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., fadB).
2.2. Preparation of Electrocompetent Cells:
- Grow the E. coli host strain (e.g., MG1655) expressing the lambda red recombinase to mid-log phase.
- Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.
2.3. Electroporation:
- Electroporate the purified PCR product (the resistance cassette with homologous arms) into the prepared electrocompetent cells.
2.4. Selection and Verification:
- Select for successful recombinants on LB agar plates containing the antibiotic corresponding to the resistance cassette.
- Verify the gene knockout by colony PCR using primers flanking the target gene locus.
Protocol 3: Shake-Flask Cultivation and Production
3.1. Pre-culture Preparation:
- Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.
- Incubate overnight at 37°C with shaking at 200 rpm.
3.2. Main Culture:
- Inoculate 50 mL of production medium (e.g., M9 minimal medium supplemented with glucose) in a 250 mL shake flask with the overnight pre-culture to an initial OD600 of 0.1.
- Incubate at 37°C with shaking at 200 rpm.
3.3. Induction:
- When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Reduce the incubation temperature to 25-30°C and continue shaking for 24-48 hours.
3.4. Cell Harvesting:
- Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
- The cell pellet can be stored at -80°C until further analysis.
Protocol 4: Extraction and Analysis of this compound
4.1. Cell Lysis:
- Resuspend the cell pellet in a suitable buffer.
- Lyse the cells by sonication or using a French press.
4.2. Extraction of Acyl-CoAs:
- Perform a solid-phase extraction to isolate the acyl-CoA fraction from the cell lysate.
4.3. Derivatization for GC-MS Analysis:
- Hydrolyze the CoA thioester bond.
- Convert the resulting 3-hydroxyhexanoic acid to a volatile derivative (e.g., by methylation or silylation) for gas chromatography-mass spectrometry (GC-MS) analysis.
4.4. Quantification and Chiral Analysis:
- Quantify the amount of 3-hydroxyhexanoic acid using GC-MS with a standard curve.
- Determine the enantiomeric excess of the (S)-isomer using a chiral column in the GC system.
Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as inducer concentration, post-induction temperature, and cultivation time may be necessary to maximize the production of this compound in your specific experimental setup.
References
Analytical Standards for the Quantification of (S)-3-Hydroxyhexanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxyhexanoyl-CoA is a short-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding cellular energy homeostasis, diagnosing inborn errors of metabolism, and for the development of therapeutics targeting metabolic pathways. These application notes provide detailed protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzymatic assays, information on analytical standards, and relevant metabolic pathway diagrams.
Analytical Standards
A reliable analytical standard is paramount for the accurate quantification of this compound.
Commercial Suppliers:
-
This compound: MedChemExpress is a known supplier of this compound for research purposes[1]. It is essential to obtain a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the standard.
Storage and Handling:
-
Acyl-CoA standards are susceptible to degradation. They should be stored at -20°C or lower in a desiccated environment.
-
For creating stock solutions, use a buffer system at a slightly acidic pH (e.g., pH 4-6) to minimize hydrolysis. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Quantification Methods
Two primary methods for the quantification of this compound are LC-MS/MS and enzymatic assays. The choice of method depends on the required sensitivity, specificity, and available instrumentation.
| Parameter | LC-MS/MS | Enzymatic Assay |
| Principle | Separation by liquid chromatography and detection based on mass-to-charge ratio. | Measurement of the enzymatic conversion of the analyte, leading to a change in absorbance or fluorescence. |
| Specificity | High (based on mass fragmentation) | High (enzyme-specific) |
| Sensitivity | High (low fmol range) | Moderate (pmol range) |
| Throughput | High | Low to Moderate |
| Instrumentation | Liquid chromatograph coupled to a tandem mass spectrometer | Spectrophotometer or fluorometer |
| Sample Preparation | More extensive (extraction, derivatization may be needed) | Simpler (direct measurement in cell lysates may be possible) |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in biological matrices such as cell lysates or tissue homogenates. Optimization may be required for specific sample types and instrumentation.
1. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (IS): e.g., [¹³C₂]acetyl-CoA or other stable isotope-labeled acyl-CoA
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (from cell culture):
-
Aspirate cell culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cell plate. Scrape the cells and transfer the suspension to a microcentrifuge tube[2].
-
Spike the sample with the internal standard.
-
Sonicate the sample briefly on ice to ensure complete cell lysis.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet proteins[2].
-
Purify the cleared supernatant containing the acyl-CoAs using a C18 SPE cartridge.
-
Elute the acyl-CoAs with methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The precursor ion for this compound ([M+H]⁺) is m/z 882.2[3]. A common fragmentation of acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da). Therefore, a plausible product ion for quantification would be m/z 375.2. A secondary, qualifying transition can be monitored using the fragment corresponding to the adenosine (B11128) diphosphate (B83284) portion, m/z 428.0[3].
-
Quantitative Transition: 882.2 -> 375.2
-
Qualitative Transition: 882.2 -> 428.0
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument used.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standard.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Enzymatic Quantification of this compound
This assay is based on the oxidation of this compound to 3-ketohexanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase (HADH), with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm[4][5].
1. Materials and Reagents:
-
This compound analytical standard
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH) from a commercial source (e.g., Sigma-Aldrich)
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide, oxidized form)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare a standard curve by making serial dilutions of the this compound analytical standard in the potassium phosphate buffer.
-
In a 96-well plate or cuvettes, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer, pH 7.3
-
1 mM NAD⁺
-
Sample or standard
-
-
Initiate the reaction by adding a pre-determined amount of 3-hydroxyacyl-CoA dehydrogenase. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance curve.
3. Data Analysis:
-
Create a standard curve by plotting the V₀ for each standard concentration against the known concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their V₀ values from the standard curve.
Signaling Pathways and Experimental Workflows
Fatty Acid Beta-Oxidation Pathway
This compound is an intermediate in the beta-oxidation of fatty acids, a major pathway for cellular energy production.
Caption: Mitochondrial fatty acid beta-oxidation pathway.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS quantification.
Enzymatic Assay Workflow
Caption: Workflow for enzymatic quantification.
Quantitative Data
At present, there is a limited amount of publicly available data on the absolute concentrations of this compound in healthy human or animal tissues. However, studies on related short-chain acyl-CoAs can provide an expected range. For instance, in mouse heart tissue, the concentration of short-chain acyl-CoAs is in the low pmol/mg tissue wet weight range. It is recommended that researchers establish their own baseline concentrations for their specific biological systems of interest.
Conclusion
The accurate quantification of this compound is achievable through the careful implementation of LC-MS/MS or enzymatic assays. The choice of methodology will depend on the specific research question and available resources. The protocols and information provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working in the field of metabolic research.
References
- 1. Purification, properties, and immunocytochemical localization of human liver peroxisomal enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C27H46N7O18P3S | CID 11966160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Application Note: Chiral Separation of (R)- and (S)-3-Hydroxyhexanoyl-CoA using High-Performance Liquid Chromatography
Abstract
This application note details a protocol for the chiral separation of (R)- and (S)-3-hydroxyhexanoyl-CoA enantiomers. Due to the limited availability of specific published methods for this short-chain acyl-CoA, the presented protocol is adapted from established methods for the chiral separation of longer-chain 3-hydroxyacyl-CoAs, such as 3-hydroxyhexadecanoyl-CoA.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the recommended technique for this separation.[1] This document provides researchers, scientists, and drug development professionals with a comprehensive methodology, including sample preparation, chromatographic conditions, and data analysis considerations.
Introduction
3-Hydroxyhexanoyl-CoA is a key intermediate in fatty acid metabolism and is of significant interest in various research fields, including metabolic disorders and drug discovery. The stereochemistry of the hydroxyl group at the C3 position is crucial for its biological activity and downstream metabolic fate. Therefore, the ability to separate and quantify the individual (R)- and (S)-enantiomers is essential for accurate biological investigation. Chiral HPLC is a powerful technique for resolving enantiomers, and polysaccharide-based chiral stationary phases are particularly effective for this class of compounds.[3] This protocol outlines a robust method for the baseline separation of (R)- and this compound.
Data Presentation
Table 1: Recommended HPLC Conditions for Chiral Separation of (R)- and this compound
| Parameter | Recommended Condition | Notes |
| HPLC System | Standard HPLC or UHPLC system with UV detector | A system with a low dead volume is preferred for better resolution. |
| Column | Chiralpak AD-RH, 4.6 x 250 mm, 5 µm | This reversed-phase chiral column has shown success with similar compounds.[1][2] |
| Mobile Phase | Acetonitrile (B52724) and Water (e.g., 70:30 v/v) | The exact ratio may require optimization to achieve baseline separation. |
| Flow Rate | 0.5 mL/min | This can be adjusted to optimize resolution and run time. |
| Column Temperature | 25°C | Temperature can influence chiral recognition; it may be varied (e.g., 15-35°C). |
| Detection | UV at 260 nm | The adenine (B156593) moiety of Coenzyme A has a strong absorbance at this wavelength.[4] |
| Injection Volume | 10 µL | This may be adjusted based on sample concentration and detector sensitivity. |
| Expected Elution Order | To be determined empirically | For 3-hydroxyhexadecanoyl-CoA, the (R)-enantiomer elutes before the (S)-enantiomer.[2] |
Experimental Protocols
This section provides a detailed methodology for the chiral separation of (R)- and this compound.
Materials and Reagents
-
(R)- and this compound standards (if available, otherwise a racemic mixture)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Perchloric acid
-
Ammonium (B1175870) acetate
-
Solid-Phase Extraction (SPE) C18 cartridges
Sample Preparation
For biological samples, a solid-phase extraction (SPE) cleanup is recommended to remove interfering substances.[1][4]
-
Extraction: Extract acyl-CoA esters from the sample matrix (e.g., tissue homogenate, cell lysate) using a suitable method, such as perchloric acid precipitation.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1-2 column volumes of methanol followed by 1-2 column volumes of acidic water (pH 3).[4]
-
Sample Loading: Apply the extracted sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of acidic water (pH 3) to remove polar impurities. Subsequently, wash with a non-polar solvent like petroleum ether or chloroform (B151607) to remove lipids.[4]
-
Elution: Elute the acyl-CoA esters from the cartridge with an appropriate solvent mixture, such as ethanol/water (65:35) containing 0.1 M ammonium acetate.[4]
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.
HPLC Analysis
-
System Equilibration: Equilibrate the Chiralpak AD-RH column with the mobile phase (e.g., Acetonitrile:Water 70:30 v/v) at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved at 260 nm.[1]
-
Injection: Inject 10 µL of the prepared sample or standard solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Peak Identification: Identify the peaks corresponding to the (R)- and (S)-enantiomers by injecting individual standards if available. If only a racemic mixture is available, the two separated peaks will represent the enantiomers. Based on similar separations, the (R)-enantiomer may elute first.[2]
Method Optimization
If baseline separation is not achieved with the initial conditions, consider the following adjustments:
-
Mobile Phase Composition: Vary the ratio of acetonitrile to water. Increasing the aqueous content will generally increase retention times and may improve resolution.
-
Flow Rate: Decrease the flow rate to potentially enhance resolution, at the cost of a longer run time.
-
Temperature: Adjust the column temperature. Chiral separations can be sensitive to temperature changes.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the chiral separation of (R)- and this compound.
Caption: Experimental workflow for the chiral separation of 3-hydroxyhexanoyl-CoA.
Conclusion
The protocol described in this application note provides a robust starting point for the successful chiral separation of (R)- and this compound. By utilizing a reversed-phase chiral stationary phase and optimizing the mobile phase composition, researchers can achieve the necessary resolution to accurately quantify these critical metabolic intermediates. This method will be a valuable tool for studies in metabolism, drug development, and other areas where the stereospecific analysis of acyl-CoAs is required.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Separation, Determination of Absolute Configuration, and High-performance Liquid Chromatography Detection of Enantiomeric 3-hydroxyhexadecanoyl-CoA [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation Conditions for 3HHx Monomer Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for the production of the 3-hydroxyhexanoate (B1247844) (3HHx) monomer, a key component of various biopolymers.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the molar fraction of 3HHx in P(3HB-co-3HHx) copolymers?
A1: The molar composition of 3HHx in the P(3HB-co-3HHx) copolymer is a critical factor determining its physical properties, such as flexibility and elasticity.[1] The primary factors influencing the 3HHx fraction include:
-
Microbial Strain: The choice of microorganism is fundamental. Different species and genetically engineered strains of bacteria like Cupriavidus necator, Pseudomonas putida, Escherichia coli, and Aeromonas hydrophila exhibit varying capacities for 3HHx incorporation.[2][3][4][5]
-
Genetic Engineering: Metabolic engineering plays a crucial role. Overexpression of genes like phaJ (encoding (R)-specific enoyl-CoA hydratase) can enhance the 3HHx monomer supply.[2] Conversely, deletion of genes such as phaB (encoding acetoacetyl-CoA reductase) can disrupt 3-hydroxybutyrate (B1226725) (3HB) synthesis, thereby relatively increasing the 3HHx fraction.[2]
-
Carbon Source: The type and concentration of the carbon source are critical. Fatty acids, such as dodecanoic acid and lauric acid, are common precursors for 3HHx production through the β-oxidation pathway.[5][6] The ratio of different carbon sources (e.g., gluconate to lauric acid) can also be manipulated to control the 3HHx content.[5]
-
Fermentation Conditions: Key fermentation parameters such as dissolved oxygen (DO) concentration, pH, and temperature significantly impact 3HHx production. For instance, decreasing the DO level has been shown to increase the 3HHx content in some fermentations.[7]
-
Nitrogen Source and C/N Ratio: Limitation of essential nutrients like nitrogen, phosphorus, or magnesium can trigger the accumulation of polyhydroxyalkanoates (PHAs), including the 3HHx monomer.[6] The carbon-to-nitrogen (C/N) ratio is a key parameter to optimize for maximizing PHA production.[7]
Q2: Which bacterial strains are commonly used for 3HHx production, and what are their key characteristics?
A2: Several bacterial strains, both wild-type and recombinant, are utilized for producing 3HHx-containing copolymers.
-
Cupriavidus necator (formerly Ralstonia eutropha): This is a well-studied bacterium for PHA production. While the wild-type strain can produce P(3HB-co-3HHx), recombinant strains are often engineered to enhance the 3HHx fraction.[8][9]
-
Aeromonas species: Strains like Aeromonas hydrophila and Aeromonas caviae can naturally produce P(3HB-co-3HHx) from fatty acids.[5][6] Genetic modifications, such as the introduction of genes like phbA and phbB, can allow for the use of unrelated carbon sources like gluconate to modulate the 3HB precursor supply and thus the 3HHx fraction.[5]
-
Escherichia coli: As a well-characterized and easily engineered host, recombinant E. coli is a popular choice for producing various PHAs. Specific genes from other PHA-producing organisms are introduced to establish the desired metabolic pathways for 3HHx synthesis.[4][10]
-
Pseudomonas putida: This versatile bacterium is another promising host for producing medium-chain-length (mcl)-PHAs, including 3HHx.[3][11] Its robust metabolism can be engineered to channel precursors towards 3HHx production.[3]
Q3: How does the C/N ratio affect 3HHx monomer production?
A3: The carbon-to-nitrogen (C/N) ratio is a critical parameter in PHA fermentation. A high C/N ratio, achieved by limiting the nitrogen source while providing an excess of the carbon source, generally promotes the accumulation of PHAs as intracellular storage granules. For 3HHx production, optimizing the C/N ratio is essential for maximizing the overall polymer yield and can also influence the monomer composition. For example, in a study using Aeromonas sp., a C/N ratio of 30/1 resulted in the highest PHA concentration.[7]
Troubleshooting Guide
Problem 1: Low overall P(3HB-co-3HHx) yield.
| Possible Cause | Suggested Solution |
| Suboptimal Fermentation Conditions | Review and optimize key parameters such as temperature, pH, and dissolved oxygen. For instance, some studies suggest that a lower temperature (e.g., 30°C) may be favorable for the stability of enzymes involved in 3HHx monomer formation in E. coli.[10] |
| Nutrient Limitation Issues | Ensure that the initial concentrations of essential nutrients (other than the limiting one, e.g., nitrogen) are sufficient for initial cell growth. A two-stage fermentation strategy, with an initial growth phase followed by a PHA accumulation phase under nutrient limitation, can be effective.[5] |
| Inhibitory Substrate Concentration | High concentrations of certain carbon sources, like fatty acids, can be inhibitory to cell growth.[7] Implement a fed-batch strategy to maintain the substrate concentration within a productive range.[12] |
| Inefficient Precursor Supply | If using recombinant strains, verify the expression and activity of key enzymes in the 3HHx synthesis pathway. Consider metabolic engineering strategies to enhance the precursor pool, such as overexpressing genes involved in the β-oxidation pathway or deleting competing pathways.[2] |
Problem 2: Low molar fraction of 3HHx in the copolymer.
| Possible Cause | Suggested Solution |
| Inappropriate Carbon Source | Ensure the use of a suitable precursor for 3HHx, such as long-chain fatty acids (e.g., dodecanoic acid, lauric acid).[5][6] If using sugars, ensure the host strain is engineered with the necessary pathways to convert them to 3HHx precursors.[10] |
| Suboptimal Dissolved Oxygen (DO) Levels | The DO concentration can significantly influence the 3HHx fraction. Experiment with different DO setpoints. For example, reducing the DO from 40% to 20% has been shown to increase the 3HHx content significantly.[7] |
| Insufficient Expression of Key Enzymes | In recombinant strains, low expression of PHA synthase (phaC) or (R)-specific enoyl-CoA hydratase (phaJ) can limit 3HHx incorporation.[2] Verify expression levels and consider using stronger promoters or optimizing codon usage. |
| Competition from 3HB Precursor Pathway | The pathway for 3-hydroxybutyrate (3HB) synthesis may be more active. Consider metabolic engineering to down-regulate the 3HB synthesis pathway, for example, by deleting the phaB gene.[2] |
Problem 3: Inconsistent batch-to-batch results.
| Possible Cause | Suggested Solution |
| Inoculum Variability | Standardize the inoculum preparation procedure, including the age of the culture, cell density, and volume. |
| Inconsistent Feeding Strategy | In fed-batch cultures, ensure precise and consistent control of the feeding rate. Fluctuations in substrate concentration can affect both cell growth and polymer composition.[12] |
| Plasmid Instability in Recombinant Strains | For recombinant strains, plasmid loss can lead to inconsistent production. Incorporate antibiotic selection in the media and consider strategies to improve plasmid stability. |
| Foaming | Excessive foaming can lead to loss of culture volume and affect aeration and mixing. Use an appropriate antifoaming agent as needed.[13] |
Quantitative Data Summary
Table 1: Effect of Dissolved Oxygen on 3HHx Content in Aeromonas sp.
| Dissolved Oxygen (%) | Max HHx/PHA Content (%) |
| 40 | 0.1 |
| 20 | 1.3 |
Data adapted from a study on fermentation strategies for P(3HB-co-3HHx) production.[7]
Table 2: P(3HB-co-3HHx) Production in Recombinant E. coli under Different Conditions
| Strain/Condition | PHA Content (wt%) | 3HHx (mol%) | Reference |
| JM109 (pBKS-PCJAB) | 57 | 0 | [10] |
| Quadruple transformant | 31 | 11 | [10] |
| Quadruple transformant + phosphite | 48 | 24 | [10] |
Table 3: Fermentation Results for P(3HB-co-3HHx) Production by Recombinant E. coli
| Parameter | Value |
| Final Dry Cell Weight (g/L) | 79 |
| Final PHA Concentration (g/L) | 21.5 |
| Final PHA Content (wt%) | 27.2 |
| Final 3HHx Fraction (mol%) | 10.8 |
| PHA Productivity (g/L/h) | 0.53 |
Data from a fed-batch culture of metabolically engineered E. coli.[4]
Experimental Protocols
Protocol 1: Two-Stage Fed-Batch Fermentation for P(3HB-co-3HHx) Production in Aeromonas hydrophila
This protocol is a generalized procedure based on strategies for enhancing P(3HB-co-3HHx) production.[5]
-
Inoculum Preparation:
-
Inoculate a single colony of Aeromonas hydrophila into a seed culture medium (e.g., Luria-Bertani broth).
-
Incubate at 30°C with shaking at 200 rpm for 12-16 hours.
-
-
Growth Phase (Stage 1):
-
Inoculate a fermenter containing a defined growth medium with the seed culture. The medium should contain a primary carbon source for growth (e.g., glucose) and sufficient nitrogen.
-
Maintain the temperature at 30°C and pH at 7.0.
-
Control the dissolved oxygen (DO) level above 20% saturation by adjusting agitation and aeration rates.
-
Allow the cells to grow to a high cell density.
-
-
PHA Accumulation Phase (Stage 2):
-
Once the desired cell density is reached, induce PHA production. This can be achieved by limiting the nitrogen source and introducing the precursor for 3HHx.
-
Initiate a fed-batch feeding strategy with a solution containing the 3HHx precursor (e.g., lauric acid or dodecanoic acid) and a co-substrate if applicable (e.g., gluconate). The feed rate should be controlled to avoid substrate inhibition.
-
Continue the fermentation for 48-96 hours, monitoring cell growth, PHA accumulation, and 3HHx content.
-
-
Harvesting and Analysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet to remove residual medium components.
-
Lyophilize the cells to determine the dry cell weight (DCW).
-
Extract the PHA from the dried biomass using a suitable solvent (e.g., chloroform).
-
Analyze the PHA content and monomer composition using gas chromatography (GC) after methanolysis.
-
Visualizations
Caption: Metabolic pathways for P(3HB-co-3HHx) production.
Caption: Workflow for optimizing 3HHx monomer production.
References
- 1. A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production [frontiersin.org]
- 3. Engineering Pseudomonas putida for production of 3-hydroxyacids using hybrid type I polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. [Fermentative production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) by recombinant Aeromonas hydrophila 4AK4 (pTG01)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kiche.or.kr [kiche.or.kr]
- 8. ibp.ru [ibp.ru]
- 9. Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from CO2 by a Recombinant Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Optimization of Culture Conditions for Secretory Production of 3-Hydroxybutyrate Oligomers Using Recombinant Escherichia coli [frontiersin.org]
common issues with (S)-3-hydroxyhexanoyl-CoA stability in solution
Welcome to the technical support center for (S)-3-hydroxyhexanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues related to the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: The thioester bond is susceptible to hydrolysis, which is catalyzed by both acid and base. Alkaline conditions (pH > 7.5) significantly accelerate the rate of hydrolysis. For optimal stability, solutions should be maintained at a slightly acidic pH, typically between 4.0 and 6.0.
-
Temperature: Higher temperatures increase the rate of chemical degradation. Therefore, it is crucial to store solutions of this compound at low temperatures, such as -20°C or -80°C for long-term storage. For short-term handling during experiments, keeping the solution on ice is recommended.
-
Enzymatic Degradation: Contamination of experimental samples with enzymes such as thioesterases can lead to rapid degradation of this compound.[1] These enzymes, which are ubiquitous in biological samples, hydrolyze the thioester bond.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure the longevity and integrity of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Dissolve the lyophilized powder in a slightly acidic buffer (e.g., 20 mM sodium phosphate, pH 6.0) or in high-purity water, and adjust the pH to the acidic range. Avoid basic buffers.
-
Aliquoting: To prevent multiple freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of your stock solution.
-
Storage Conditions: For long-term storage (months), store the aliquots at -80°C. For short-term storage (days to weeks), -20°C is acceptable. Once thawed, an aliquot should be used promptly and any remainder discarded.
Q3: Can I use commercial this compound directly, or is purification necessary?
A3: The purity of commercially available this compound can vary. Potential contaminants may include free coenzyme A (CoA-SH), oxidized CoA (CoA-S-S-CoA), and other acyl-CoA species. For highly sensitive applications, such as enzyme kinetics or quantitative mass spectrometry, purification may be necessary. Purity can be assessed using analytical techniques like HPLC or LC-MS/MS.
Troubleshooting Guide
Problem 1: I am observing rapid loss of my this compound during my experiments.
-
Possible Cause 1: pH of the solution is too high.
-
Troubleshooting Step: Measure the pH of your experimental buffer. If it is neutral or alkaline, consider adjusting it to a pH between 6.0 and 7.0, or use a different buffer system that maintains a slightly acidic pH.
-
-
Possible Cause 2: Enzymatic degradation from biological samples.
-
Troubleshooting Step: If your experiment involves cell lysates or tissue homogenates, thioesterase activity is a likely culprit. Consider including a broad-spectrum thioesterase inhibitor in your reaction mixture. Alternatively, heat-inactivating the biological sample (if compatible with your experimental design) can denature these enzymes.
-
-
Possible Cause 3: High temperature exposure.
-
Troubleshooting Step: Ensure that your solutions and reaction mixtures are kept on ice as much as possible. Minimize the time that the compound spends at room temperature.
-
Problem 2: My analytical results (e.g., LC-MS/MS) show multiple peaks or a lower than expected concentration of this compound.
-
Possible Cause 1: Degradation during sample preparation.
-
Troubleshooting Step: Review your sample preparation protocol. Ensure that acidic conditions are maintained throughout extraction and processing steps. Minimize the time between sample collection and analysis.
-
-
Possible Cause 2: Impure starting material.
-
Troubleshooting Step: Analyze your stock solution of this compound to confirm its purity. If significant impurities are present, consider purifying the compound using techniques like solid-phase extraction (SPE) or HPLC.
-
-
Possible Cause 3: Adsorption to surfaces.
-
Troubleshooting Step: this compound, being amphipathic, can adsorb to plasticware. Using low-adhesion microcentrifuge tubes and pipette tips can help minimize this issue.
-
Data Presentation
Table 1: General Stability of Short-Chain Acyl-CoAs under Different Storage Conditions (Qualitative)
| Storage Condition | Temperature | pH | Expected Stability | Recommendations |
| Long-term | -80°C | 4.0 - 6.0 | High (Months to a year) | Aliquot in single-use volumes. |
| Short-term | -20°C | 4.0 - 6.0 | Moderate (Weeks) | Avoid repeated freeze-thaw cycles. |
| Benchtop (Working) | 0 - 4°C (On Ice) | 6.0 - 7.0 | Low (Hours) | Use immediately after thawing. |
| Benchtop (Working) | Room Temperature | 6.0 - 7.0 | Very Low (Minutes to hours) | Avoid prolonged exposure. |
| Benchtop (Working) | Room Temperature | > 7.5 | Extremely Low (Rapid degradation) | Avoid basic conditions. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound. Instrument parameters should be optimized for your specific system.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of your sample (e.g., cell lysate, reaction mixture), add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of an appropriate solvent (e.g., 50% methanol (B129727) in water with 0.1% formic acid).
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ion masses for this compound and the internal standard need to be determined. For a related compound, 3-Hydroxy-Octanoyl-CoA, a method has been described.[2]
-
Collision Energy and other parameters: Optimize for the specific instrument and analyte.
-
Visualizations
Caption: Degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Overcoming Challenges in the Metabolic Engineering of PHA Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the metabolic engineering of Polyhydroxyalkanoate (PHA) pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low PHA yield despite high cell density?
A1: Low Polyhydroxyalkanoate (PHA) accumulation with high biomass is a frequent issue. This often indicates that the metabolic flux is favoring cell growth over PHA synthesis and storage. Key factors to investigate include:
-
Inadequate Nutrient Limitation: PHA production is often triggered by the limitation of an essential nutrient like nitrogen or phosphorus while carbon is in excess.[1][2] Ensure that the nutrient limitation strategy is effectively implemented and timed correctly in your fermentation process.
-
Suboptimal Carbon Source Availability: An insufficient supply of the carbon source during the accumulation phase can directly limit the precursors available for polymerization.[2]
-
Metabolic Burden: The overexpression of heterologous PHA biosynthesis genes can impose a significant metabolic load on the host organism, diverting resources away from PHA production.[3]
-
Redox Imbalance: The synthesis of PHAs is dependent on the availability of reducing equivalents, typically NADPH.[1][4] An imbalance in the NADPH/NADP+ ratio can hinder the efficiency of the pathway.[5]
Q2: How can I control the monomer composition of the PHA produced?
A2: The monomer composition of PHA is crucial as it dictates the material properties of the resulting biopolymer.[6][7] Control over the composition can be achieved through several strategies:
-
Substrate Specificity: The type of carbon source provided to the microbial culture is a primary determinant of the monomeric composition of the PHA.[6][8] For example, the inclusion of propionate (B1217596) or valerate (B167501) in the media can lead to the incorporation of 3-hydroxyvalerate (B1259860) (3HV) monomers.[8]
-
Precursor Supply: Co-feeding with specific precursor substrates can effectively alter the monomer composition.[8]
-
Genetic Engineering of PHA Synthase: The PHA synthase (PhaC) is the key enzyme responsible for polymerization and exhibits substrate specificity.[9][10] Engineering the synthase to have altered substrate specificity is a powerful tool for controlling monomer incorporation.[9][10]
-
Manipulation of Host Metabolic Pathways: Modifying the host's metabolic pathways can alter the availability of different hydroxyacyl-CoA precursors for PHA synthesis.[11]
Q3: What causes genetic instability in our engineered PHA-producing strains?
A3: Genetic instability, leading to a decline in PHA production over time, is a significant challenge in long-term fermentation processes.[12][13] The primary causes include:
-
Plasmid Loss: Plasmids carrying the PHA biosynthesis genes can be lost during cell division, especially in the absence of selective pressure.
-
Transposable Element Insertion: The insertion of transposable elements into the PHA pathway genes can disrupt their function.[13]
-
Spontaneous Mutations: Random mutations can occur in the genes responsible for PHA synthesis, leading to non-functional enzymes.[13]
-
SOS Response: Cellular stress can trigger the SOS response, which is an error-prone DNA repair system that can increase the mutation rate.[13]
Q4: We are observing a high metabolic burden in our production strain. What are the signs and how can we mitigate it?
A4: Metabolic burden occurs when the expression of foreign genes diverts significant cellular resources (energy and precursors) away from essential cellular functions, leading to reduced growth and productivity.[3]
-
Signs of Metabolic Burden:
-
Reduced specific growth rate.
-
Decreased biomass yield.
-
Accumulation of toxic byproducts.
-
Increased sensitivity to environmental stressors.
-
-
Mitigation Strategies:
-
Codon Optimization: Optimize the codon usage of the heterologous genes to match that of the host organism.
-
Promoter Engineering: Use promoters of appropriate strength to control the expression level of the PHA pathway genes. Inducible promoters can be used to separate the growth phase from the production phase.
-
Ribosome Binding Site (RBS) Engineering: Modulate the translation initiation rate by engineering the RBS.
-
Genomic Integration: Integrate the PHA biosynthesis genes into the host chromosome to ensure stable, single-copy expression.
-
Troubleshooting Guides
Issue 1: Low PHA Yield
This is one of the most common challenges in PHA production. The following table provides a structured approach to troubleshooting low PHA yields.
| Potential Cause | Diagnostic Check | Recommended Action |
| Suboptimal Precursor (Acetyl-CoA) Supply | Quantify intracellular Acetyl-CoA levels. Analyze for competing metabolic pathways that consume Acetyl-CoA. | Knock out or down-regulate competing pathways (e.g., TCA cycle, fatty acid synthesis).[14] Overexpress genes that funnel carbon towards Acetyl-CoA. |
| Insufficient Reducing Power (NADPH) | Measure the intracellular NADPH/NADP+ ratio.[5] | Overexpress genes encoding NADPH-generating enzymes (e.g., from the pentose (B10789219) phosphate (B84403) pathway).[15] Engineer pathways to be NADH-dependent if NADH is more abundant.[16] |
| Low PHA Synthase (PhaC) Activity or Stability | Perform in vitro assays to measure the specific activity of the purified PhaC enzyme.[17][18] Analyze protein expression levels via SDS-PAGE and Western Blot. | Engineer the PhaC for higher activity and stability.[9][10] Optimize codon usage and expression vectors for higher protein expression. |
| PHA Degradation | Knock out the intracellular PHA depolymerase gene (phaZ). | Inactivate the phaZ gene to prevent the breakdown of accumulated PHA. |
| Metabolic Engineering Strategy | Host Organism | Modification | Fold Increase in PHA Yield | Reference |
| Redirecting Carbon Flux | Escherichia coli | Downregulation of gltA and accA using CRISPRi | 5-fold | [14] |
| Increasing NADPH Availability | Cupriavidus necator | Random mutagenesis leading to increased NADPH/NADP+ ratio (0.7 to 1.2) | 1.55-fold (from 4.9 g/L to 7.6 g/L PHB) | [5][15] |
| Enhancing PHA Synthase Activity | Escherichia coli | Expression of a chimeric, thermostable PhaC | 1.55-fold | [17] |
| Preventing PHA Degradation | Cupriavidus necator | Inactivation of phaZ1 gene | 1.2-fold |
Issue 2: Inconsistent or Undesired PHA Monomer Composition
Controlling the monomeric composition is essential for producing PHAs with specific material properties.
| Potential Cause | Diagnostic Check | Recommended Action |
| Incorrect Carbon Source or Co-substrate Feed | Analyze the composition of the fermentation medium and feedstock. | Use defined carbon sources known to produce the desired monomers.[6][8] For example, use propionic acid to increase 3HV incorporation.[8] |
| Inappropriate PHA Synthase Substrate Specificity | Characterize the substrate specificity of the expressed PhaC enzyme. | Express a PhaC with a known substrate specificity that favors the desired monomers.[9][10] |
| Limited Precursor Availability from Host Metabolism | Perform metabolomic analysis to identify bottlenecks in precursor synthesis pathways. | Engineer the host's metabolic pathways to increase the intracellular pool of the desired hydroxyacyl-CoA precursors.[11] |
| Carbon Source | Host Organism | PHA Monomer Composition | Reference |
| Oleic Acid (C18) | Saccharomyces cerevisiae (pex5 mutant) | C10 (11%), C12 (34%), C14 (55%) | |
| Tridecanoic Acid (C13) | Saccharomyces cerevisiae (pex5 mutant) | C11 (10%), C13 (90%) | |
| Lauric Acid (C12) | Saccharomyces cerevisiae (pex5 mutant) | C10 (15%), C12 (85%) | |
| Undecanoic Acid (C11) | Saccharomyces cerevisiae (pex5 mutant) | C9 (12%), C11 (88%) | |
| Decanoic Acid (C10) | Saccharomyces cerevisiae (pex5 mutant) | C8 (18%), C10 (82%) |
Issue 3: Genetic Instability of Production Strain
Maintaining the genetic integrity of the engineered strain is critical for consistent production.
| Potential Cause | Diagnostic Check | Recommended Action |
| Plasmid-based Gene Expression | Perform plasmid stability assays. | Integrate the PHA biosynthesis genes into the host chromosome. |
| High Metabolic Burden Leading to Mutational Escape | Monitor growth rates and byproduct formation over successive generations. | Reduce metabolic load by using weaker promoters or RBS sequences. |
| Activation of Transposable Elements | Sequence the genomes of poorly performing isolates to identify insertions. | Use host strains with known transposable elements deleted. |
Experimental Protocols
Protocol 1: Quantification of PHA Content by Gas Chromatography (GC)
This protocol is a standard method for the accurate quantification of PHA in bacterial cells.
Materials:
-
Lyophilized bacterial cells
-
Methanol containing 15% (v/v) sulfuric acid
-
Benzoic acid (internal standard)
-
Sodium chloride solution (saturated)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Weigh approximately 20-50 mg of lyophilized cells into a screw-capped glass tube.
-
Add 2 mL of chloroform and 2 mL of methanol/sulfuric acid solution. Add a known amount of benzoic acid as an internal standard.
-
Seal the tube tightly and heat at 100°C for 3.5 hours in a heating block or water bath. This step simultaneously extracts and methanolizes the PHA to its constituent 3-hydroxyalkanoate methyl esters.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated sodium chloride solution and vortex vigorously for 1 minute.
-
Centrifuge at low speed to separate the phases.
-
Carefully transfer the lower organic phase (chloroform) containing the methyl esters to a new vial.
-
Inject an aliquot of the organic phase into the GC-FID for analysis.
-
Quantify the PHA content by comparing the peak areas of the 3-hydroxyalkanoate methyl esters to the internal standard and a standard curve prepared with purified PHA.
Protocol 2: Rapid Extraction of PHA using Sodium Hypochlorite (B82951)
This is a quick method for extracting PHA from bacterial cells for qualitative or semi-quantitative analysis.[15]
Materials:
-
Bacterial cell pellet
-
Sodium hypochlorite solution (e.g., 4% v/v)
-
Distilled water
-
Acetone
Procedure:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in the sodium hypochlorite solution (e.g., 10 mL for a pellet from a 1 L culture).
-
Incubate at 37°C for 30-60 minutes to lyse the cells and digest non-PHA cellular material.
-
Centrifuge the mixture to pellet the insoluble PHA granules.
-
Wash the PHA pellet sequentially with distilled water, acetone, and ethanol to remove residual cellular debris and hypochlorite.
-
Dry the purified PHA pellet.
Protocol 3: Determination of NADPH/NADP+ Ratio
The ratio of NADPH to NADP+ is a key indicator of the cellular redox state. Commercial kits are available for this assay.
Materials:
-
Bacterial cell culture
-
Extraction buffers (acidic and basic for selective degradation)
-
NADP+/NADPH assay kit (containing enzymes and substrates for a cycling reaction)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Sample Preparation:
-
Rapidly harvest and quench the metabolism of the bacterial cells (e.g., by centrifugation at low temperature).
-
For total NADP+ and NADPH measurement, lyse the cells in the provided extraction buffer.
-
For individual measurement of NADPH, lyse the cells in a basic extraction buffer and heat to degrade NADP+.
-
For individual measurement of NADP+, lyse the cells in an acidic extraction buffer and heat to degrade NADPH.
-
-
Assay:
-
Perform the enzymatic cycling assay in a 96-well plate according to the kit manufacturer's instructions.
-
The assay typically involves an enzyme that reduces a substrate in the presence of NADPH, and the product is a colored or fluorescent compound.
-
-
Measurement and Calculation:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentrations of total NADP+/NADPH, NADPH, and NADP+ using a standard curve.
-
Determine the NADPH/NADP+ ratio.
-
Visualizations
Caption: Core metabolic pathway for the synthesis of poly(3-hydroxybutyrate) (PHB).
Caption: A logical workflow for troubleshooting low PHA yield in metabolic engineering experiments.
Caption: Strategies for controlling the monomer composition of synthesized PHAs.
References
- 1. researchgate.net [researchgate.net]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A rapid hypochlorite method for extraction of polyhydroxy alkanoates from bacterial cells. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Mutations Derived from the Thermophilic Polyhydroxyalkanoate Synthase PhaC Enhance the Thermostability and Activity of PhaC from Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Method for Estimating Polyhydroxybutyrate Accumulation in Bacteria Using Sodium Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. bioworlde.com [bioworlde.com]
Technical Support Center: Minimizing Purification Artifacts of Acyl-CoA Thioesters
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on minimizing artifacts during the purification of acyl-CoA thioesters. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate the complexities of acyl-CoA analysis and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts encountered during acyl-CoA thioester purification?
A1: The most prevalent artifacts during acyl-CoA purification are hydrolysis of the thioester bond and oxidation of the acyl chain. Acyl-CoAs are inherently unstable in aqueous solutions, leading to the generation of free coenzyme A (CoA) and the corresponding fatty acid, which can significantly impact quantification and downstream applications.[1] Oxidation is a particular concern for unsaturated acyl-CoAs, leading to the formation of various oxidized species that can complicate analysis. Adsorption to surfaces, such as plasticware and chromatography columns, can also lead to sample loss and inaccurate quantification.
Q2: How does pH affect the stability of acyl-CoA thioesters during purification?
A2: The pH of buffers and solvents is a critical factor in maintaining the stability of acyl-CoA thioesters. The thioester bond is susceptible to hydrolysis, especially under neutral to alkaline conditions. Acidic conditions (pH 4-6) generally improve the stability of acyl-CoAs by reducing the rate of hydrolysis.[2][3] Therefore, it is recommended to use acidic buffers throughout the extraction and purification process.
Q3: What are the best practices for sample collection and storage to minimize artifact formation?
A3: To minimize artifact formation, it is crucial to handle samples quickly and at low temperatures. For tissues and cells, rapid quenching of metabolic activity is essential. This is typically achieved by flash-freezing the sample in liquid nitrogen immediately after collection.[4] Samples should be stored at -80°C until extraction.[2] Repeated freeze-thaw cycles should be avoided as they can lead to increased degradation.
Q4: Can the choice of extraction solvent introduce artifacts?
A4: Yes, the choice of extraction solvent is critical. A common method involves protein precipitation with organic solvents like acetonitrile (B52724) or methanol, often mixed with an acidic aqueous buffer.[2][3][4] The organic solvent serves to precipitate proteins and solubilize the acyl-CoAs, while the acidic buffer helps to maintain their stability. It is important to use high-purity solvents to avoid introducing contaminants that could interfere with downstream analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of acyl-CoAs | Hydrolysis: The thioester bond is unstable, especially at neutral or alkaline pH. | Maintain acidic conditions (pH 4-6) throughout the extraction and purification process.[2][3] Work quickly and at low temperatures (on ice or at 4°C). |
| Adsorption to surfaces: Acyl-CoAs, particularly long-chain species, can adsorb to plasticware. | Use low-adsorption polypropylene (B1209903) tubes. Pre-rinsing tubes and pipette tips with the extraction solvent can also help. | |
| Incomplete extraction: The chosen solvent may not be optimal for the specific acyl-CoAs or sample matrix. | Optimize the extraction solvent composition. A mixture of organic solvent (e.g., acetonitrile) and an acidic aqueous buffer is often effective.[3][4] Sonication or vigorous vortexing can improve extraction efficiency. | |
| Presence of free CoA and fatty acids in the sample | Hydrolysis: This is a primary artifact of acyl-CoA purification.[1] | Minimize the time between sample collection and analysis. Store extracts as dry pellets at -80°C.[2] |
| Enzymatic activity: Endogenous thioesterases may not be fully inactivated during extraction.[5][6][7] | Ensure rapid and effective quenching of enzymatic activity at the time of sample collection (e.g., flash-freezing).[4] | |
| Appearance of unexpected peaks in LC-MS analysis | Oxidation: Unsaturated acyl-CoAs are prone to oxidation. | Add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent. Store samples under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| Contamination: Impurities from solvents, reagents, or labware. | Use high-purity solvents and reagents. Thoroughly clean all glassware and use fresh consumables. | |
| Formation of adducts: Acyl-CoAs can form adducts with salts or other molecules in the sample. | Optimize the mobile phase composition for LC-MS analysis. The use of volatile buffers like ammonium (B1175870) acetate (B1210297) can minimize adduct formation.[2] | |
| Poor chromatographic peak shape | Adsorption to the column: Acyl-CoAs can interact with the stationary phase. | Use a suitable reversed-phase column and optimize the mobile phase. The addition of an ion-pairing reagent was a traditional approach, though modern methods often avoid this.[8][9] A gradient elution program is typically required. |
| Sample overload: Injecting too much sample can lead to peak broadening. | Reduce the injection volume or dilute the sample. |
Data Presentation
Table 1: Stability of Acyl-CoA Standards in Different Solvents at 4°C over 48 Hours
| Solvent Composition | Average Coefficient of Variation (CV, %) |
| Water | > 20 |
| 50 mM Ammonium Acetate (pH 4.0) | < 10 |
| 50 mM Ammonium Acetate (pH 6.8) | ~15 |
| 50% Methanol/Water | ~15 |
| 50% Methanol/50 mM Ammonium Acetate (pH 4.0) | < 5 |
| 50% Methanol/50 mM Ammonium Acetate (pH 6.8) | ~10 |
Data compiled from studies on acyl-CoA stability, highlighting the improved stability in acidic, methanolic solutions.[1][2]
Table 2: Recovery of Long-Chain Acyl-CoAs from Tissue Samples Using an Optimized Extraction Method
| Tissue Type | Average Recovery (%) |
| Heart | 75-80 |
| Kidney | 70-75 |
| Muscle | 70-80 |
This table summarizes the high recovery rates achievable with a modified solid-phase extraction protocol, demonstrating the effectiveness of optimized procedures.[3]
Experimental Protocols
Protocol 1: Extraction of Acyl-CoA Thioesters from Tissues
This protocol is adapted from methods designed to maximize recovery and minimize degradation.[3]
Materials:
-
Tissue sample (flash-frozen)
-
Homogenization buffer: 100 mM KH₂PO₄, pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) columns (e.g., oligonucleotide purification columns)
-
Elution solvent: 2-Propanol
-
Centrifuge
-
Homogenizer
Procedure:
-
Weigh the frozen tissue (typically < 100 mg).
-
Add ice-cold homogenization buffer and homogenize thoroughly.
-
Add 2-propanol and homogenize again.
-
Add acetonitrile to the homogenate to precipitate proteins and extract acyl-CoAs.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Load the supernatant onto a pre-conditioned SPE column.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs with 2-propanol.
-
Concentrate the eluent under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol/50 mM ammonium acetate, pH 4.0).[2]
Protocol 2: LC-MS/MS Analysis of Acyl-CoA Thioesters
This protocol provides a general framework for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 8.1 (or other suitable volatile buffer).[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintained at a controlled temperature (e.g., 40°C).
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode depending on the specific acyl-CoAs and instrument sensitivity.
-
Detection Mode: For targeted quantification, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is common.[11] For untargeted analysis, precursor ion scanning or high-resolution full-scan MS can be used.[10][12]
-
Key Fragment Ions: Acyl-CoAs exhibit characteristic fragment ions that can be used for their selective detection. For example, a neutral loss of 507 Da is often observed.[1][10]
Visualizations
Caption: A generalized workflow for acyl-CoA analysis emphasizing critical stages for artifact minimization.
Caption: A logical troubleshooting guide for common issues in acyl-CoA purification.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and hydrolysis of long-chain fatty acyl-coenzyme A thioesters by soluble and microsomal fractions from the brain of the developing rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization, purification and kinetic properties of three membrane-bound long-chain acyl-coenzyme-A thioesterases from microsomes of photosynthetic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Peak Shape in LC-MS Analysis of Acyl-CoAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape issues encountered during the LC-MS analysis of acyl-CoA molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of poor peak shape observed in the LC-MS analysis of acyl-CoAs?
The most prevalent peak shape distortions encountered during acyl-CoA analysis are peak tailing, peak fronting, and split peaks. These issues can significantly compromise data quality by affecting resolution, integration accuracy, and sensitivity.
Q2: Why is achieving a good peak shape particularly challenging for acyl-CoAs?
Acyl-CoAs are prone to poor peak shape due to several factors. Their phosphate (B84403) group can interact with metal surfaces in the LC system, and residual silanol (B1196071) groups on silica-based columns can cause secondary interactions, leading to peak tailing.[1] Furthermore, their amphiphilic nature, with both a polar head group and a variable-length acyl chain, can lead to complex chromatographic behavior. Long-chain acyl-CoAs, in particular, are susceptible to severe peak tailing under acidic mobile phase conditions.[2][3]
Q3: How does the mobile phase pH affect the peak shape of acyl-CoAs?
Mobile phase pH is a critical parameter for controlling the peak shape of acyl-CoAs. For long-chain acyl-CoAs, alkaline mobile phases (pH > 7) are often preferred to deprotonate the phosphate and any acidic moieties, which minimizes secondary interactions with the stationary phase and significantly reduces peak tailing.[2][3][4][5] Conversely, short-chain acyl-CoAs may show better retention and peak shape under slightly acidic conditions.[3]
Q4: Can the sample solvent impact my acyl-CoA peak shape?
Yes, the composition of the sample solvent is crucial. Injecting a sample dissolved in a solvent significantly stronger (i.e., with a higher organic content in reversed-phase chromatography) than the initial mobile phase can lead to peak distortion, including fronting and splitting.[6][7] Whenever possible, it is best to dissolve the sample in the initial mobile phase to ensure good peak shape.[8]
Q5: What is the impact of column temperature on peak shape?
Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer. Operating at elevated temperatures can sometimes improve peak shape by reducing viscosity and enhancing diffusion. However, it is crucial to ensure the column is stable at the chosen temperature and pH. Inconsistent temperature control can lead to retention time shifts and poor peak shape.
Troubleshooting Guides
Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How to Avoid Common Problems with HILIC Methods [restek.com]
Technical Support Center: Optimizing Enzyme Kinetics for (S)-3-hydroxyacyl-CoA Dehydrogenase
Welcome to the technical support center for (S)-3-hydroxyacyl-CoA dehydrogenase (HADH). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their enzymatic assays and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the reaction catalyzed by (S)-3-hydroxyacyl-CoA dehydrogenase?
A1: (S)-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) is an oxidoreductase that catalyzes the third step of beta-oxidation.[1][2] It facilitates the reversible oxidation of (S)-3-hydroxyacyl-CoA to 3-oxoacyl-CoA, using NAD+ as a cofactor, which is reduced to NADH.[1] The reaction can be summarized as:
(S)-3-hydroxyacyl-CoA + NAD+ ⇌ 3-oxoacyl-CoA + NADH + H+[1]
Q2: What is the typical method for measuring the activity of (S)-3-hydroxyacyl-CoA dehydrogenase?
A2: The most common method is a continuous spectrophotometric assay. The activity can be measured in both the forward and reverse directions by monitoring the change in absorbance of NADH at 340 nm.
-
Forward reaction (oxidation of (S)-3-hydroxyacyl-CoA): The production of NADH is monitored as an increase in absorbance at 340 nm.[3]
-
Reverse reaction (reduction of acetoacetyl-CoA): The consumption of NADH is monitored as a decrease in absorbance at 340 nm.[4]
Q3: What are the optimal pH and temperature conditions for the enzyme?
A3: The optimal conditions can vary depending on the specific isozyme and the direction of the reaction. For the FadB' enzyme from Ralstonia eutropha, the optimal pH is between 6 and 7.[4] For the enzyme from Nitrosopumilus maritimus, the optimal pH for the forward reaction is around 7.8, while for the reverse reaction, it is also around 7.8.[5][6] The optimal temperature for the FadB' enzyme is between 35°C and 40°C.[4]
Q4: Which cofactor is preferred by (S)-3-hydroxyacyl-CoA dehydrogenase?
A4: (S)-3-hydroxyacyl-CoA dehydrogenase typically shows a strong preference for NAD(H) over NADP(H).[4] The utilization of NADP(H) is often less than 10% compared to the activity with NAD(H).[4]
Q5: Are there any known inhibitors of (S)-3-hydroxyacyl-CoA dehydrogenase?
A5: Yes, several compounds have been identified as inhibitors. These include acetyl-CoA, propionyl-CoA, and Coenzyme A itself.[4] Acetoacetyl-CoA has also been reported to be an inhibitor.[7]
Troubleshooting Guides
Problem 1: No or very low enzyme activity is observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Verify the pH and temperature of your reaction buffer. Ensure they are within the optimal range for your specific enzyme.[4][5] |
| Degraded Substrate or Cofactor | Prepare fresh solutions of substrates ((S)-3-hydroxyacyl-CoA or acetoacetyl-CoA) and the cofactor (NADH or NAD+). Store stock solutions appropriately. |
| Inactive Enzyme | Enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme. To maintain activity, consider using carrier proteins like BSA in your buffer.[8] |
| Presence of Inhibitors | Ensure that your reaction mixture is free from potential inhibitors like acetyl-CoA or excess Coenzyme A.[4] |
Problem 2: The reaction rate is not linear over time.
| Possible Cause | Troubleshooting Step |
| Substrate Depletion | If the reaction rate decreases over time, it could be due to the substrate being consumed. Reduce the enzyme concentration or increase the initial substrate concentration.[8] |
| Product Inhibition | The accumulation of product can inhibit the enzyme. A coupled assay system can be used to remove the product as it is formed, thus preventing inhibition.[9] |
| Enzyme Instability | The enzyme may not be stable under the assay conditions for the duration of the measurement.[8] Try optimizing the buffer composition (e.g., adding stabilizing agents) or reducing the assay time. |
| Hysteretic Behavior | Some enzymes exhibit a lag or burst phase in their kinetics due to slow conformational changes.[10] Pre-incubate the enzyme with the substrate or cofactor before starting the reaction to see if this eliminates the non-linearity. |
Problem 3: High background signal or non-enzymatic reaction.
| Possible Cause | Troubleshooting Step |
| Spontaneous Substrate Degradation | Run a blank reaction without the enzyme to measure the rate of any non-enzymatic reaction. Subtract this rate from your enzyme-catalyzed reaction rate. |
| Contaminating Enzymes in Sample | If using a crude or partially purified enzyme preparation, there may be other enzymes that can react with your substrate or cofactor. Purify the enzyme further. |
| Impure Reagents | Ensure that your substrates, cofactors, and buffer components are of high purity. |
Quantitative Data Summary
Table 1: Kinetic Parameters of (S)-3-hydroxyacyl-CoA Dehydrogenase from Ralstonia eutropha (FadB')
| Substrate | Km (µM) | Vmax (µmol mg-1 min-1) |
| Acetoacetyl-CoA | 48 | 149 |
| Data obtained from studies on the FadB' enzyme.[4] |
Table 2: Optimal Conditions for (S)-3-hydroxyacyl-CoA Dehydrogenase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Ralstonia eutropha (FadB') | 6 - 7 | 35 - 40 |
| Nitrosopumilus maritimus | ~7.8 (forward & reverse) | Not Reported |
| Optimal conditions can vary between different organisms and isozymes.[4][5][6] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for (S)-3-hydroxyacyl-CoA Dehydrogenase Activity (Reverse Reaction)
This protocol is adapted from established methods for measuring the reduction of acetoacetyl-CoA.[4]
Materials:
-
100 mM Potassium Phosphate Buffer (pH 7.3 at 37°C)
-
5.4 mM S-Acetoacetyl Coenzyme A (SAAC) solution
-
6.4 mM NADH solution (prepare fresh)
-
(S)-3-hydroxyacyl-CoA dehydrogenase enzyme solution (0.2 - 0.7 units/ml)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Thermostatted cuvette holder
Procedure:
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 37°C.
-
In a suitable cuvette, prepare the following reaction mixture:
-
2.80 ml of 100 mM Potassium Phosphate Buffer
-
0.05 ml of 5.4 mM SAAC solution
-
0.05 ml of 6.4 mM NADH solution
-
-
Mix by inversion and incubate the cuvette in the thermostatted holder until the temperature equilibrates and the absorbance at 340 nm is stable.
-
Initiate the reaction by adding 0.1 ml of the enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for several minutes.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6220 M-1 cm-1).
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of acetoacetyl-CoA to L-3-hydroxybutyryl-CoA per minute at pH 7.3 and 37°C.
Visualizations
Caption: General workflow for an (S)-3-hydroxyacyl-CoA dehydrogenase kinetic assay.
Caption: A logical troubleshooting guide for low or no enzyme activity.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. journals.asm.org [journals.asm.org]
- 4. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The inhibition of L-3-hydroxyacyl-CoA dehydrogenase by acetoacetyl-CoA and the possible effect of this inhibitor on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
dealing with co-elution of acyl-CoA isomers in chromatography
Welcome to the technical support center for the chromatographic analysis of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the co-elution of these challenging analytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the co-elution of acyl-CoA isomers?
A1: The co-elution of acyl-CoA isomers is a common challenge due to their structural similarities. Key factors include:
-
Stereoisomers: Enantiomers (e.g., 3R- and 3S-hydroxyacyl-CoAs) have identical physicochemical properties in an achiral environment, making them inseparable by standard chromatographic methods.[1]
-
Positional Isomers: Isomers with functional groups at different positions on the acyl chain can have very similar polarities and hydrophobicities, leading to overlapping peaks.[1]
-
Chain Branching: Branched-chain and straight-chain isomers (e.g., isobutyryl-CoA and butyryl-CoA) often exhibit similar retention behavior.[2]
-
Compound Polarity and Stability: Acyl-CoA thioesters are polar and can be unstable, which may affect peak shape and resolution.[1]
Q2: I'm observing peak co-elution. What are the first troubleshooting steps I should take?
A2: When faced with co-eluting peaks, a systematic approach is crucial.
-
Confirm Co-elution: Use a diode array detector (DAD) or mass spectrometer to check for peak purity. If the UV spectra or mass spectra across the peak are not identical, co-elution is likely occurring.[3]
-
Evaluate Peak Shape: Poor peak shape (e.g., fronting, tailing, or splitting) can mimic co-elution. Address any issues with peak symmetry before adjusting selectivity.
-
Assess Retention Factor (k'): If the capacity factor is low (e.g., < 2), your analytes are moving too quickly through the column. Increase retention by using a weaker mobile phase.[3]
-
Optimize Mobile Phase: Small adjustments to the mobile phase composition, such as the organic solvent ratio or the concentration of modifiers, can significantly impact selectivity.[1]
Q3: How does mobile phase pH affect the separation of acyl-CoA isomers?
A3: Mobile phase pH is a powerful tool for optimizing the separation of ionizable compounds like acyl-CoAs. The three phosphate (B84403) groups on the CoA moiety are negatively charged at neutral pH.[4] Adjusting the pH can alter the ionization state of the analytes, thereby changing their interaction with the stationary phase and influencing retention and selectivity.[5][6][7][8] For robust separations, it is recommended to work at a pH that is at least 1.5 to 2 units away from the pKa of the analytes to ensure they are in a single ionic form.[5][6]
Q4: When should I consider using an ion-pairing agent?
A4: Ion-pairing agents can be beneficial for improving the retention and separation of highly polar and ionic compounds like acyl-CoAs on reversed-phase columns.[9][10][11][12] These agents, which have both a hydrophobic and an ionic functional group, can pair with the charged analytes to form a neutral complex that has better retention on the non-polar stationary phase.[9][10][13] Common ion-pairing agents include alkyl sulfonates for positively charged analytes and quaternary ammonium (B1175870) salts for negatively charged analytes.[9][10][13] However, be aware that ion-pairing agents can have drawbacks, such as long column equilibration times and incompatibility with mass spectrometry.[9]
Q5: What are the advanced techniques available for separating challenging acyl-CoA isomers?
A5: For particularly difficult separations, several advanced techniques can be employed:
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique uses two columns with different selectivities to significantly increase peak capacity and resolve complex mixtures.[2][14][15] For instance, a combination of reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be effective.[2]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS adds a dimension of separation based on the size, shape, and charge of the ions in the gas phase.[16][17][18][19][20] This technique is particularly powerful for separating isomers that are indistinguishable by mass alone.[16][17]
-
Chiral Chromatography: For separating enantiomers, a chiral stationary phase (CSP) is necessary.[1][21][22] Polysaccharide-based CSPs are often recommended for the separation of hydroxyacyl-CoA enantiomers.[1]
-
Derivatization: Chemically modifying the acyl-CoA isomers can alter their chromatographic properties, making them easier to separate.[23][24] For example, phosphate methylation can improve peak shape and chromatographic coverage.[23]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-eluting Peaks
This guide provides a step-by-step workflow for troubleshooting co-elution issues in your chromatography experiments.
Guide 2: Optimizing Mobile Phase Parameters
| Problem Symptom | Possible Cause | Suggested Solution |
| Poor resolution of early eluting peaks | Mobile phase is too strong, leading to low retention. | Decrease the initial percentage of the organic solvent in your gradient or switch to a weaker organic solvent (e.g., from acetonitrile (B52724) to methanol). |
| Co-elution of isomers with similar hydrophobicity | Insufficient selectivity of the mobile phase. | 1. Adjust the mobile phase pH to alter the ionization of the acyl-CoA molecules.[5][6][8] 2. Introduce or change the concentration of a mobile phase modifier, such as an ion-pairing agent.[9][10] 3. Change the organic solvent (e.g., methanol (B129727) vs. acetonitrile) to alter selectivity. |
| Peak tailing for some isomers | Secondary interactions with the stationary phase or suboptimal pH. | 1. Adjust the mobile phase pH to suppress the ionization of acidic silanols on the stationary phase (typically by lowering the pH). 2. Add a competing base to the mobile phase in small concentrations. |
| Inconsistent retention times | Mobile phase instability or improper preparation. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[1] |
Experimental Protocols
Protocol 1: Reversed-Phase UPLC-MS/MS for Short- and Medium-Chain Acyl-CoA Isomers
This protocol is adapted from methods designed to separate isomeric species such as n-butyryl-CoA and isobutyryl-CoA.[2]
-
Sample Preparation:
-
UPLC Conditions:
-
Column: A high-strength silica (B1680970) (HSS) T3 C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is often suitable.
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 6.8.[27]
-
Mobile Phase B: Acetonitrile.[27]
-
Gradient: A shallow gradient is crucial for separating closely eluting isomers. For example, start with a low percentage of B and slowly increase it over a longer run time. A typical gradient might be: 0-2 min, 2% B; 2-15 min, 2-20% B; 15-20 min, 20-95% B; 20-25 min, 95% B; followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+.
-
Product Ion: A characteristic neutral loss of 507 Da is often observed for acyl-CoAs.[27]
-
Protocol 2: HILIC-MS/MS for Broad Coverage of Acyl-CoAs
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating polar compounds and can be used for class-based separation of acyl-CoAs.[28][29]
-
Sample Preparation: Similar to the reversed-phase protocol, with the final reconstitution in a high organic solvent mixture (e.g., 80:20 acetonitrile:water) to be compatible with the HILIC mobile phase.[30]
-
HILIC Conditions:
-
Column: A zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).[28][29]
-
Mobile Phase A: 10 mM ammonium acetate in 95:5 water:acetonitrile.
-
Mobile Phase B: 10 mM ammonium acetate in 50:50 acetonitrile:water.
-
Gradient: Start with a high percentage of organic solvent and gradually increase the aqueous portion. For example: 0-2 min, 95% A; 2-12 min, 95-50% A; 12-15 min, 50% A; followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
-
MS/MS Detection: Parameters are generally similar to those used in the reversed-phase method.
Data Presentation
Table 1: Example Chromatographic Parameters for Acyl-CoA Separation
| Parameter | Reversed-Phase HPLC[31] | UPLC[32] | HILIC[28][29] |
| Stationary Phase | Spherisorb ODS II C18, 5 µm | Acquity C8, 1.7 µm | Zwitterionic HILIC |
| Mobile Phase A | 220 mM Potassium Phosphate, pH 4.0 | 15 mM Ammonium Hydroxide in Water | 10 mM Ammonium Acetate in 95:5 Water:ACN |
| Mobile Phase B | 98% Methanol, 2% Chloroform | 15 mM Ammonium Hydroxide in ACN | 10 mM Ammonium Acetate in 50:50 ACN:Water |
| Typical Analytes | Short-chain acyl-CoAs | Long-chain acyl-CoAs | Broad range of acyl-CoAs |
Table 2: Common MS/MS Transitions for Acyl-CoA Analysis
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetyl-CoA (C2) | 810.1 | 303.1 |
| Propionyl-CoA (C3) | 824.1 | 317.1 |
| Butyryl-CoA (C4) | 838.2 | 331.1 |
| Isobutyryl-CoA (C4) | 838.2 | 331.1 |
| Succinyl-CoA (C4) | 868.1 | 361.1 |
| Methylmalonyl-CoA (C4) | 868.1 | 361.1 |
| Palmitoyl-CoA (C16) | 1004.5 | 497.5 |
| Oleoyl-CoA (C18:1) | 1030.5 | 523.5 |
| Note: The product ions correspond to the fragment remaining after the neutral loss of the 3'-phospho-ADP moiety (507 Da).[27] |
Visualizations
Method Development Logic for Isomer Separation
Conceptual Workflow of LC-IMS-MS for Isomer Separation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. phenomenex.blog [phenomenex.blog]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 12. Ion Pairing Reagents For Hplc [lobachemie.com]
- 13. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fast and broad-coverage lipidomics enabled by ion mobility-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
- 21. aocs.org [aocs.org]
- 22. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 23. researchgate.net [researchgate.net]
- 24. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 25. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 26. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. chemrxiv.org [chemrxiv.org]
- 30. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for (S)-3-Hydroxyhexanoyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-3-hydroxyhexanoyl-CoA against alternative analytical techniques. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate method for their studies of fatty acid metabolism and related therapeutic areas.
Comparison of Analytical Methods
The quantification of short-chain acyl-CoA thioesters, such as this compound, is pivotal for understanding cellular metabolism in both health and disease. While several analytical methods are available, LC-MS/MS has become the preferred technique due to its superior sensitivity and specificity.[1]
| Parameter | LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (%RSD) | < 5% | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
LC-MS/MS Method
This method is optimized for high sensitivity and specificity in the quantification of this compound in biological samples.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Multiple Reaction Monitoring (MRM): The transition of the precursor ion of this compound to its specific product ion is monitored. The exact m/z values would be determined by direct infusion of a standard.
-
Collision Energy: Optimized for the specific analyte.[1]
Alternative Method 1: HPLC-UV/Fluorescence
This method requires derivatization of the thiol group for UV or fluorescence detection.
1. Derivatization
-
React the sample with a thiol-specific labeling agent (e.g., SBD-F for fluorescence).[1]
2. HPLC
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: Acetonitrile/water gradient.[1]
-
Detection: UV detector at 260 nm or a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.
Alternative Method 2: Enzymatic Assay
This method leverages the specific enzymatic conversion of the analyte, resulting in a measurable change in absorbance or fluorescence.
1. Reaction Principle
-
Utilize a specific 3-hydroxyacyl-CoA dehydrogenase that acts on this compound.
-
In the presence of NAD+, the enzyme oxidizes the analyte to 3-ketohexanoyl-CoA, with the concomitant reduction of NAD+ to NADH.[1]
2. Detection
-
Measure the increase in NADH concentration by monitoring the absorbance at 340 nm or by fluorescence.[1]
Visualizations
References
A Comparative Guide to the Substrate Specificity of 3-Hydroxyacyl-CoA Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of various 3-hydroxyacyl-CoA dehydrogenases (HADHs), crucial enzymes in fatty acid β-oxidation. Understanding the distinct substrate preferences of HADH isozymes is fundamental for research into metabolic disorders and for the development of targeted therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.
Introduction to 3-Hydroxyacyl-CoA Dehydrogenases (HADHs)
3-Hydroxyacyl-CoA dehydrogenases are a class of oxidoreductases that catalyze the third step of the fatty acid β-oxidation cycle. This reaction involves the NAD+-dependent dehydrogenation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA[1]. In humans, several isozymes of HADH exist, each with varying substrate specificities based on the chain length of the acyl-CoA substrate. These isozymes are localized in different cellular compartments, such as the mitochondria and peroxisomes, and play distinct roles in lipid metabolism[1].
The primary mitochondrial HADH isozymes are categorized based on their preference for fatty acid chain length:
-
Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD): Encoded by the HADH gene, this enzyme, also known as medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase, shows optimal activity with short- to medium-chain substrates[2].
-
Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD): While often discussed in the context of SCHAD's activity spectrum, specific MCHAD activities are critical for the efficient processing of medium-chain fatty acids.
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): This activity is part of the mitochondrial trifunctional protein (TFP) and is essential for the oxidation of long-chain fatty acids[3][4]. The TFP is a multienzyme complex that also contains long-chain enoyl-CoA hydratase and long-chain 3-ketoacyl-CoA thiolase activities.
In addition to the mitochondrial matrix enzymes, humans have other proteins with HADH activity:
-
HSD17B10 (3-Hydroxyacyl-CoA Dehydrogenase Type-2): Also known as ABAD, this mitochondrial enzyme has a broad substrate specificity and is involved in the metabolism of neurosteroids and branched-chain amino acids in addition to fatty acids[5].
-
EHHADH (Peroxisomal Bifunctional Enzyme): This enzyme is located in peroxisomes and exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, primarily acting on very long-chain and branched-chain fatty acids[1].
-
HSD17B4 (Peroxisomal Multifunctional Enzyme Type 2): Another peroxisomal enzyme, HSD17B4, is involved in the oxidation of very long-chain fatty acids and bile acid synthesis[1].
The distinct substrate specificities of these isozymes ensure the efficient catabolism of a wide range of fatty acids. Deficiencies in specific HADH isozymes can lead to severe metabolic disorders, highlighting their critical roles in energy homeostasis[3][4][6].
Comparative Analysis of Substrate Specificity
The substrate specificity of HADH isozymes is determined by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The catalytic efficiency is often expressed as the kcat/Km ratio.
Below is a summary of available quantitative data on the substrate specificity of various 3-hydroxyacyl-CoA dehydrogenases. Data has been compiled from multiple studies and normalized where possible for comparison.
Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase Isozymes with Substrates of Varying Chain Lengths
| Enzyme Source | Isozyme | Substrate (Acyl-CoA Chain Length) | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Pig Heart | L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxybutyryl-CoA (C4) | 25 | 135 | - | - | [2] |
| Pig Heart | L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyoctanoyl-CoA (C8) | 5.5 | 215 | - | - | [2] |
| Pig Heart | L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxymyristoyl-CoA (C14) | 4.0 | 110 | - | - | [2] |
| Pig Heart | L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxypalmitoyl-CoA (C16) | 4.0 | 80 | - | - | [2] |
| Human Brain | SCHAD/HSD17B10 | Acetoacetyl-CoA (C4) | 89 | - | 37 | 4.2 x 10⁵ | [5] |
Note: Data from different sources may have been obtained under varying experimental conditions (e.g., pH, temperature), which can affect kinetic parameters. Direct comparison should be made with caution. "-" indicates data not available in the cited sources.
The data indicates that the pig heart L-3-hydroxyacyl-CoA dehydrogenase exhibits the highest maximal velocity (Vmax) with a medium-chain substrate (C8), suggesting a preference for this chain length. The Michaelis constants (Km) are lower for medium and long-chain substrates compared to the short-chain substrate, indicating a higher affinity for longer chain fatty acids[2]. The human brain SCHAD (HSD17B10) has been characterized with the short-chain substrate acetoacetyl-CoA[5].
Experimental Protocols
Accurate determination of HADH substrate specificity relies on robust and well-defined experimental protocols. The most common methods are spectrophotometric assays, which monitor the change in absorbance of NAD+ or NADH.
Spectrophotometric Assay for HADH Activity
This method directly measures the reduction of NAD+ to NADH at 340 nm as the 3-hydroxyacyl-CoA substrate is oxidized.
Principle: 3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺
Materials:
-
Purified HADH enzyme
-
Tris-HCl or potassium phosphate (B84403) buffer (pH 7.0-8.0)
-
NAD⁺ solution
-
3-Hydroxyacyl-CoA substrates of various chain lengths (e.g., 3-hydroxybutyryl-CoA, 3-hydroxyoctanoyl-CoA, 3-hydroxypalmitoyl-CoA)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the buffer and NAD⁺ at their final concentrations.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the purified HADH enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
To determine the kinetic parameters, repeat the assay with varying concentrations of the 3-hydroxyacyl-CoA substrate.
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Coupled Enzyme Assay for HADH Activity
This method is particularly useful for measuring HADH activity with long-chain substrates, which can be inhibitory to the enzyme. The continuous removal of the product (3-ketoacyl-CoA) drives the reaction forward.
Principle:
-
3-Hydroxyacyl-CoA + NAD⁺ ---(HADH)---> 3-Ketoacyl-CoA + NADH + H⁺
-
3-Ketoacyl-CoA + CoA-SH ---(Thiolase)---> Acetyl-CoA + Acyl-CoA (n-2)
Materials:
-
Purified HADH enzyme
-
Purified 3-ketoacyl-CoA thiolase
-
Tris-HCl or potassium phosphate buffer (pH ~8.0)
-
NAD⁺ solution
-
Coenzyme A (CoA-SH) solution
-
3-Hydroxyacyl-CoA substrates of various chain lengths
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer, NAD⁺, and CoA-SH.
-
Add the 3-ketoacyl-CoA thiolase to the mixture.
-
Add the desired 3-hydroxyacyl-CoA substrate at varying concentrations.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the HADH enzyme.
-
Monitor the production of NADH by measuring the increase in absorbance at 340 nm.
-
Calculate the initial velocities and determine the kinetic parameters as described in the direct spectrophotometric assay.
This coupled assay system offers the advantages of being irreversible and eliminating product inhibition, allowing for more accurate measurements, especially with substrates that are prone to causing inhibition[2].
Visualizing Metabolic and Experimental Frameworks
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in metabolic pathways and experimental designs.
Caption: The role of 3-Hydroxyacyl-CoA Dehydrogenase in the fatty acid β-oxidation spiral.
Caption: Experimental workflow for determining HADH kinetic parameters using a spectrophotometric assay.
Conclusion
The substrate specificity of 3-hydroxyacyl-CoA dehydrogenase isozymes is a critical determinant of their physiological function. While qualitative preferences for short-, medium-, or long-chain substrates are well-established, a comprehensive quantitative comparison requires meticulous compilation of kinetic data from various sources. The experimental protocols outlined in this guide provide a framework for generating new data to fill existing gaps and to further elucidate the intricate roles of these essential enzymes in health and disease. Future research should aim to establish a standardized set of assay conditions to facilitate more direct comparisons of kinetic data across different laboratories and studies.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Short chain 3-hydroxyacyl-CoA dehydrogenase deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-hydroxyhexanoyl-CoA vs (R)-3-hydroxyhexanoyl-CoA in PHA biosynthesis
An Objective Comparison of (S)-3-hydroxyhexanoyl-CoA and (R)-3-hydroxyhexanoyl-CoA in Polyhydroxyalkanoate (PHA) Biosynthesis
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. The monomer composition of these polymers dictates their material properties, ranging from rigid thermoplastics to flexible elastomers. The incorporation of medium-chain-length monomers, such as 3-hydroxyhexanoate (B1247844) (3HHx), is of particular interest for producing more ductile PHAs. The biosynthesis of these polymers is catalyzed by PHA synthases (PhaC), enzymes that exhibit a high degree of stereoselectivity. This guide provides a detailed comparison of the roles and metabolic fates of the two stereoisomers of 3-hydroxyhexanoyl-CoA, this compound and (R)-3-hydroxyhexanoyl-CoA, in the context of PHA biosynthesis.
Metabolic Role and Pathways
The two enantiomers of 3-hydroxyhexanoyl-CoA have distinct and separate roles in microbial metabolism. The (S)-enantiomer is a regular intermediate in the fatty acid β-oxidation pathway, a catabolic process that breaks down fatty acids to generate acetyl-CoA. In contrast, the (R)-enantiomer is the specific precursor for PHA biosynthesis, a process of anabolic polymer synthesis.
For the 3HHx monomer to be incorporated into a growing PHA chain, this compound, or other intermediates from fatty acid metabolism, must be converted to (R)-3-hydroxyhexanoyl-CoA.[1][2] This is often a key target for metabolic engineering strategies aimed at increasing the 3HHx fraction in PHAs. A common approach is the introduction and/or overexpression of an (R)-specific enoyl-CoA hydratase (PhaJ), which can convert trans-2-hexenoyl-CoA (an intermediate in both fatty acid synthesis and degradation) to (R)-3-hydroxyhexanoyl-CoA.[1][3][4] Another described pathway involves the conversion of (S)-3HHx-CoA to 2-hexenoyl-CoA by a crotonase (Crt2), which is then hydrated to (R)-3HHx-CoA by PhaJ.[5]
Substrate Specificity of PHA Synthase (PhaC)
The central enzyme in PHA biosynthesis, PHA synthase (PhaC), exhibits strict stereospecificity for the (R)-enantiomer of 3-hydroxyacyl-CoA substrates.[2][6] All naturally produced PHAs are composed exclusively of (R)-configured monomers. This high degree of selectivity means that this compound is not a substrate for polymerization by PhaC. While some research has explored the possibility of incorporating (S)-monomers to alter the physical properties of PHAs, this has not been achieved with wild-type PHA synthases, and there is a general lack of investigation into the stereoselectivity of these enzymes for the (S)-enantiomer.[7] The focus of both natural pathways and metabolic engineering efforts is exclusively on providing the (R)-form of the monomer to the PHA synthase.
Quantitative Performance Data
Due to the strict stereospecificity of PHA synthases, kinetic studies are performed using the (R)-enantiomer of the substrate. There is no available data in the scientific literature for the kinetic parameters of PHA synthases with this compound, as it is not a substrate for the enzyme. Below is a table summarizing the kinetic parameters of the wild-type PHA synthase from Aeromonas caviae (PhaCAc) and an engineered variant (NSDG) with (R)-3-hydroxyhexanoyl-CoA.
| Enantiomer | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| (R)-3-hydroxyhexanoyl-CoA | PhaCAc (wild-type) | 1.1 ± 0.2 | 11 ± 1 | 10,000 | [3] |
| PhaCAc (NSDG mutant) | 0.61 ± 0.08 | 32 ± 1 | 52,459 | [3] | |
| This compound | Any PHA Synthase | Not a substrate | Not applicable | Not applicable | [2][6][7] |
Experimental Protocols
Determination of PHA Synthase Activity (DTNB Assay)
The most common method for determining the in vitro activity of PHA synthase is a spectrophotometric assay that measures the release of Coenzyme A (CoA) during the polymerization reaction. The free thiol group of the released CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), producing a yellow-colored compound, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[2][3][4]
To compare the activity with (S)- and (R)-3-hydroxyhexanoyl-CoA, the following protocol would be employed:
-
Preparation of Reaction Mixture: A master mix is prepared in a suitable buffer (e.g., 40 mM potassium phosphate (B84403) buffer, pH 7.5) containing DTNB (e.g., 10 mM) and bovine serum albumin (BSA, e.g., 1 mg/ml) to stabilize the enzyme.
-
Substrate Preparation: Separate solutions of purified (R)-3-hydroxyhexanoyl-CoA and this compound are prepared at various concentrations to determine kinetic parameters.
-
Enzyme Preparation: Purified PHA synthase is diluted to an appropriate concentration in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by adding a known amount of the purified PHA synthase to the reaction mixture pre-incubated with either (R)-3-hydroxyhexanoyl-CoA or this compound.
-
Measurement: The increase in absorbance at 412 nm is monitored over time using a spectrophotometer at a constant temperature (e.g., 30°C). The initial rate of the reaction is determined from the linear phase of the absorbance curve.
-
Data Analysis: The reaction rates at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Km and Vmax. The kcat is calculated from the Vmax and the enzyme concentration.
It is expected that for the reactions containing this compound, no significant increase in absorbance would be observed, confirming its status as a non-substrate.
Conclusion
The roles of this compound and (R)-3-hydroxyhexanoyl-CoA in PHA biosynthesis are clearly delineated by the stereospecificity of the enzymes involved. This compound is an intermediate of the catabolic β-oxidation pathway and is not directly incorporated into PHA. In contrast, (R)-3-hydroxyhexanoyl-CoA is the exclusive substrate for PHA synthases, making it the direct precursor for the incorporation of the 3HHx monomer. This strict stereoselectivity is a fundamental principle in the field of PHA biosynthesis. Consequently, for researchers and drug development professionals, efforts to modulate the 3HHx content of PHAs must focus on the metabolic pathways that supply (R)-3-hydroxyhexanoyl-CoA to the PHA synthase. Understanding and engineering these pathways, particularly through the expression of enzymes like (R)-specific enoyl-CoA hydratases, is crucial for the development of novel PHA-based biomaterials with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Engineering of Aeromonas caviae Polyhydroxyalkanoate Synthase Through Site-Directed Mutagenesis for Enhanced Polymerization of the 3-Hydroxyhexanoate Unit [frontiersin.org]
- 4. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production [frontiersin.org]
- 6. Inhibitors to Polyhydroxyalkanoate (PHA) Synthases: Synthesis, Molecular Docking, and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotrans2023.livescience.io [biotrans2023.livescience.io]
Comparative Analysis of Escherichia coli FadB Cross-Reactivity with Acyl-CoAs of Varying Chain Lengths
For Researchers, Scientists, and Drug Development Professionals
The Escherichia coli fatty acid degradation (Fad) system is a critical metabolic pathway for the utilization of fatty acids as a carbon and energy source. Central to this pathway is the multifunctional enzyme complex FadBA, where the FadB subunit catalyzes key steps in the β-oxidation spiral. Understanding the substrate specificity of FadB is crucial for metabolic engineering efforts, the development of novel antimicrobial agents targeting bacterial fatty acid metabolism, and for elucidating the fundamental principles of enzyme-substrate recognition. This guide provides a comparative analysis of the cross-reactivity of the E. coli FadB protein with acyl-CoA substrates of different chain lengths, supported by available experimental data.
Overview of FadB Function in Fatty Acid β-Oxidation
FadB is a multifunctional enzyme that, as part of the FadBA complex, is responsible for two sequential reactions in the β-oxidation of fatty acids:
-
Enoyl-CoA Hydratase (ECH) activity: Hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA.
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HACD) activity: NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.
In addition to these core activities, FadB also possesses cis-Δ³-trans-Δ²-enoyl-CoA isomerase and 3-hydroxyacyl-CoA epimerase activities, which are required for the degradation of unsaturated fatty acids[1]. The FadBA complex is a heterotetramer composed of two FadB alpha subunits and two FadA beta subunits, the latter of which catalyzes the final thiolytic cleavage step[1][2].
Substrate Specificity of FadB Activities
The catalytic efficiency of FadB is significantly influenced by the chain length of the acyl-CoA substrate. The two primary enzymatic activities of FadB exhibit distinct preferences for acyl-CoA chain lengths.
Enoyl-CoA Hydratase (ECH) Activity
L-3-Hydroxyacyl-CoA Dehydrogenase (HACD) Activity
A kinetic evaluation of the L-3-hydroxyacyl-CoA dehydrogenase activity of the FadBA complex from E. coli has revealed a clear trend in substrate preference. A study investigating a mutant with a defective dehydrogenase showed that the enzyme is inactive with the short-chain substrate, acetoacetyl-CoA (C4), but exhibits progressively increasing activity with longer chain substrates[3]. This indicates that the dehydrogenase activity of FadB is more efficient with medium to long-chain acyl-CoAs.
Quantitative Comparison of FadB Dehydrogenase Activity
The following table summarizes the relative activity of the L-3-hydroxyacyl-CoA dehydrogenase component of the E. coli FadBA complex with substrates of varying chain lengths, as inferred from studies on a mutant with a defective dehydrogenase[3].
| Acyl-CoA Chain Length | Common Name of 3-Hydroxyacyl-CoA Substrate | Relative Dehydrogenase Activity (%) |
| C4 | 3-Hydroxybutyryl-CoA (from Acetoacetyl-CoA) | Inactive |
| C6 | 3-Hydroxyhexanoyl-CoA | Low |
| C8 | 3-Hydroxyoctanoyl-CoA | Intermediate |
| C10 | 3-Hydroxydecanoyl-CoA | High |
| C12 | 3-Hydroxydodecanoyl-CoA | Higher |
| C14 | 3-Hydroxymyristoyl-CoA | High |
| C16 | 3-Hydroxypalmitoyl-CoA | High |
Note: This table is a qualitative representation based on the reported increasing activity with chain length. Precise Vmax or kcat values were not provided in the reference.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the enzymatic activities of FadB.
Purification of the FadBA Multienzyme Complex
The FadBA complex can be purified from E. coli strains overexpressing the fadBA operon. A common method involves a series of chromatographic steps, including ion exchange and affinity chromatography, to obtain a highly purified and active enzyme complex suitable for kinetic analysis.
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
The enoyl-CoA hydratase activity of FadB can be measured by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.
Reagents:
-
50 mM Tris-HCl buffer, pH 8.0
-
0.25 mM of trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA, octenoyl-CoA)
-
Purified FadBA enzyme complex
Procedure:
-
Prepare a reaction mixture containing the Tris-HCl buffer and the enoyl-CoA substrate in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the purified FadBA enzyme solution.
-
Immediately monitor the decrease in absorbance at 263 nm using a spectrophotometer.
-
The rate of the reaction is calculated using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹)[4].
Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
The L-3-hydroxyacyl-CoA dehydrogenase activity is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Reagents:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 7.3
-
0.09 mM S-Acetoacetyl-CoA (or other 3-hydroxyacyl-CoA substrates)
-
0.1 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) for the reverse reaction, or NAD+ for the forward reaction.
-
Purified FadBA enzyme complex
Procedure for the Reverse Reaction (as commonly assayed):
-
In a suitable cuvette, combine the potassium phosphate buffer, S-acetoacetyl-CoA, and β-NADH solution[5].
-
Equilibrate the mixture to 37°C[5].
-
Initiate the reaction by adding the FadBA enzyme solution[5].
-
Record the decrease in absorbance at 340 nm for approximately 5 minutes, corresponding to the oxidation of NADH[5].
-
The rate of the reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹ cm⁻¹).
Visualizing the Role of FadB in β-Oxidation and Experimental Workflow
The following diagrams illustrate the fatty acid β-oxidation pathway, highlighting the reactions catalyzed by FadB, and a typical experimental workflow for assessing its enzymatic activity.
Caption: Fatty Acid β-Oxidation Pathway in E. coli.
Caption: Experimental Workflow for FadB Activity Analysis.
References
- 1. Degradation of Exogenous Fatty Acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of FadAB Complexes Involved in Fatty Acid β-Oxidation in Streptomyces coelicolor and Construction of a Triacylglycerol Overproducing strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multienzyme complexes of fatty acid oxidation from Escherichia coli K12 and from a mutant with a defective L-3-hydroxyacyl coenzyme A dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to GC-MS and LC-MS for the Quantification of 3-Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-hydroxy fatty acids (3-OH-FAs) is critical in various research fields, including the study of metabolic disorders, bacterial infections, and drug development. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these two methods depends on several factors, including the specific 3-OH-FAs of interest, the sample matrix, required sensitivity, and the desired throughput.
This guide provides an objective comparison of GC-MS and LC-MS for 3-OH-FA quantification, supported by experimental data and detailed methodologies.
Principle of Each Technique
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[1] Analytes must be volatile and thermally stable.[1] For non-volatile compounds like 3-OH-FAs, a chemical derivatization step is mandatory to increase their volatility.[2][3] Following separation, the compounds are ionized, typically by electron ionization (EI), which can cause extensive fragmentation, providing detailed structural information.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) separates compounds based on their polarity and affinity for the stationary phase in a column, using a liquid mobile phase.[1] This technique is well-suited for a wider range of compounds, including those that are non-volatile or thermally labile, often without the need for derivatization.[1][3][4] Ionization methods in LC-MS, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are "softer" and tend to produce intact molecular ions, which is advantageous for determining molecular weight and quantification.[1]
Comparative Analysis: Performance and Experimental Data
The selection of an analytical technique is often guided by its performance characteristics. The following tables summarize the quantitative data for 3-OH-FA analysis using both GC-MS and LC-MS, compiled from various studies. It is important to note that a direct comparison is challenging due to variations in instrumentation, sample matrices, and specific 3-OH-FAs analyzed in different studies.
Table 1: Quantitative Performance of GC-MS for 3-Hydroxy Fatty Acid Analysis
| Analyte | Matrix | Derivatization Reagent | Method | LOQ/LOD | Linearity (R²) | Recovery (%) | Reference |
| C6-C18 3-OH-FAs | Serum/Plasma | BSTFA + TMCS | GC-MS (SIM) | 0.3 µmol/L (Imprecision) | Not Reported | Not Reported | [5] |
| 3-OH-FAs (C10-C18) | Dust | Not specified | GC-MS/MS | Not Reported | Not Reported | Not Reported | [6] |
Note: Quantitative data for GC-MS in the literature often focuses on imprecision (CV%) rather than explicit LOD/LOQ values.
Table 2: Quantitative Performance of LC-MS for 3-Hydroxy Fatty Acid Analysis
| Analyte | Matrix | Derivatization Reagent | Method | LOD | LOQ | Linearity (R²) | Reference |
| 19 free HFAs | Cow and Goat Milk | None | LC-HRMS | 0.1-0.9 ng/mL | 0.4-2.6 ng/mL | 0.990-0.998 | [7] |
| 2- and 3-OH-FAs | Plasma | None | UPLC-MS/MS (MRM) | Not Reported | Not Reported | Not Reported | [8] |
| Unsaturated FAs | Standard solutions | Peracetic acid | nanoESI-MS/MS | Not Reported | Not Reported | 0.997 | [9] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of 3-OH-FAs using GC-MS and LC-MS.
Caption: Experimental workflow for 3-OH-FA analysis using GC-MS.
Caption: Experimental workflow for 3-OH-FA analysis using LC-MS.
Detailed Experimental Protocols
GC-MS Protocol for 3-Hydroxy Fatty Acid Analysis
This protocol is a generalized procedure based on established methods.[5][10]
-
Sample Preparation and Extraction:
-
To 500 µL of serum or plasma, add stable isotope-labeled internal standards.[5]
-
For total 3-OH-FA content, perform alkaline hydrolysis with NaOH.[5]
-
Acidify the samples with HCl.[5]
-
Extract the lipids twice with an organic solvent like ethyl acetate (B1210297).[5]
-
Dry the combined organic extracts under a stream of nitrogen.[5]
-
-
Derivatization:
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.[5][11]
-
Heat the mixture at 60-80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[2][5]
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity column, such as a DB-5ms or HP-5MS.[5]
-
Injector: Operate in splitless mode.[10]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 80°C), ramps up to a higher temperature (e.g., 290°C) to elute the analytes.[5]
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for targeted quantification, monitoring characteristic ions of the 3-OH-FA TMS derivatives.[5]
-
LC-MS Protocol for 3-Hydroxy Fatty Acid Analysis
This protocol is a generalized procedure for the direct analysis of 3-OH-FAs.[7][8]
-
Sample Preparation and Extraction:
-
Spike the sample (e.g., milk, plasma) with appropriate internal standards.
-
Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, which uses a mixture of chloroform (B151607) and methanol.[12]
-
Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A C8 or C18 reversed-phase column is commonly used.[13]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate to improve ionization.
-
Mass Spectrometry: Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) operated in multiple reaction monitoring (MRM) mode for targeted quantification.[8][14] This involves selecting a precursor ion (the molecular ion of the 3-OH-FA) and a specific product ion generated by collision-induced dissociation.
-
Deciding Between GC-MS and LC-MS
The choice between GC-MS and LC-MS for 3-OH-FA quantification involves a trade-off between various factors. The following diagram illustrates a logical approach to selecting the most suitable technique based on research needs.
Caption: Decision tree for selecting between GC-MS and LC-MS for 3-OH-FA analysis.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the quantification of 3-hydroxy fatty acids.
-
GC-MS is a robust and well-established technique that provides excellent chromatographic separation and detailed structural information. However, it requires a derivatization step, which can be time-consuming and a source of variability.
-
LC-MS offers greater versatility, allowing for the analysis of a wider range of 3-OH-FAs, often without derivatization.[3] It generally provides higher sensitivity and is well-suited for complex biological matrices.[1] The development of advanced LC-MS platforms like UPLC-MS/MS and high-resolution MS has further enhanced its capabilities for targeted lipidomics.[7][8]
Ultimately, the choice of technique should be based on the specific requirements of the study. For well-established panels of 3-OH-FAs where derivatization protocols are optimized, GC-MS remains a reliable option. For novel 3-OH-FA discovery, high-throughput analysis, or when dealing with thermally labile compounds, LC-MS is often the preferred method.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinelipids.ca [marinelipids.ca]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. jfda-online.com [jfda-online.com]
- 13. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Coupled Enzyme Assays for Acyl-CoA Dehydrogenase Activity
For researchers, scientists, and drug development professionals, the accurate measurement of acyl-CoA dehydrogenase (ACAD) activity is crucial for understanding metabolic pathways and developing novel therapeutics. This guide provides a comprehensive comparison of commonly used coupled enzyme assays for determining ACAD activity, with a focus on their validation and performance characteristics. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable assay for your research needs.
Comparative Analysis of Acyl-CoA Dehydrogenase Assays
The selection of an appropriate assay for measuring ACAD activity depends on various factors, including the specific ACAD isozyme of interest, the required sensitivity, throughput needs, and available instrumentation. The following tables summarize the key performance parameters of three prominent assay types: the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay, the ferricenium-based spectrophotometric assay, and other spectrophotometric methods.
Table 1: Performance Characteristics of Acyl-CoA Dehydrogenase Assays
| Feature | ETF Fluorescence Reduction Assay | Ferricenium-Based Spectrophotometric Assay | Other Spectrophotometric Assays |
| Principle | Measures the decrease in ETF fluorescence upon reduction by an ACAD.[1] | Measures the reduction of the artificial electron acceptor, ferricenium ion.[2] | Measures the formation of a specific product or the reduction of an artificial electron acceptor.[3] |
| Detection Method | Fluorescence | Spectrophotometry (Absorbance) | Spectrophotometry (Absorbance) |
| Throughput | Can be adapted to a 96-well plate format for higher throughput.[1] | Amenable to standard spectrophotometers and microplate readers. | Generally suitable for cuvette-based spectrophotometers; may be adaptable to microplates. |
| Specificity | High, as ETF is the natural electron acceptor for ACADs.[1] | Good, but potential for off-target reduction by other cellular components. | Specificity depends on the chosen substrate and electron acceptor.[3] |
| Key Advantages | "Gold standard" method, high sensitivity and specificity.[1] | Convenient, can be performed aerobically, avoids the need for ETF purification.[2] | Can be specific for certain ACADs with the appropriate substrate.[3] |
| Key Limitations | Traditionally requires anaerobic conditions and purified ETF.[1] | Uses an artificial electron acceptor, which may not perfectly mimic the physiological reaction. | May have lower sensitivity compared to fluorescence-based assays. |
Table 2: Quantitative Validation Parameters for Selected Acyl-CoA Dehydrogenase Assays
| Parameter | ETF Fluorescence Reduction Assay (Microplate) | Ferricenium-Based Assay (MCAD) | Ferrocenium-Based LC-MS/MS Assay (MCAD) | Ferrocenium-Based LC-MS/MS Assay (VLCAD) |
| Sensitivity | High (not explicitly quantified in sources) | Vmax: 1400 min⁻¹[2] | - | - |
| Linearity | Good linearity observed in kinetic traces. | - | - | - |
| Precision (Intra-assay CV) | 10.7%[1] | - | 4.3%[4] | 10.8%[4] |
| Precision (Inter-assay CV) | Not reported | Not reported | Not reported | Not reported |
| Accuracy/Recovery | Comparable results to the cuvette-based method.[1] | Comparable results to the ETF fluorescence assay.[2] | - | - |
| Michaelis-Menten Constant (Km) | - | 55 µM (for octanoyl-CoA)[2] | - | - |
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow is essential for understanding the sequence of events in a coupled enzyme assay. The following diagrams, generated using the DOT language, illustrate the key steps.
Figure 1. A generalized workflow for a coupled enzyme assay measuring acyl-CoA dehydrogenase activity.
The principle of the ETF fluorescence reduction assay involves the transfer of electrons from the ACAD to ETF, leading to a measurable change in fluorescence.
Figure 2. The principle of the ETF fluorescence reduction assay for ACAD activity.
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful assay validation. Below are the methodologies for the key experiments discussed.
Protocol 1: Microplate-Based ETF Fluorescence Reduction Assay
This protocol is adapted from a method for a high-throughput compatible assay.[1]
Materials:
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence detection (Excitation: ~340 nm, Emission: ~490 nm)
-
Purified recombinant Electron Transfer Flavoprotein (ETF)
-
Acyl-CoA substrate (specific to the ACAD of interest)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.6, 0.5 mM EDTA)
-
Enzymatic deoxygenation system: Glucose, Glucose Oxidase, Catalase
-
Biological sample (cell lysate, tissue homogenate, or purified enzyme)
Procedure:
-
Prepare the Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing the reaction buffer, glucose, glucose oxidase, and catalase.
-
Add ETF and Sample: Add the purified ETF to the reaction mixture, followed by the biological sample containing the ACAD of interest.
-
Initiate the Reaction: Start the reaction by adding the specific acyl-CoA substrate.
-
Measure Fluorescence: Immediately place the microplate in the reader and measure the decrease in fluorescence over time at 32°C. The rate of fluorescence decrease is proportional to the ACAD activity.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence decay curve. Express the activity as nmol of ETF reduced per minute per mg of protein.
Protocol 2: Ferricenium-Based Spectrophotometric Assay for MCAD Activity
This protocol is based on the use of ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor.[2]
Materials:
-
UV-Vis Spectrophotometer or microplate reader
-
Cuvettes or 96-well microplate
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.6)
-
Ferricenium hexafluorophosphate solution
-
Octanoyl-CoA (substrate for MCAD)
-
Biological sample containing Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
Procedure:
-
Prepare the Reaction Mixture: In a cuvette or well, prepare a reaction mixture containing the reaction buffer and the ferricenium hexafluorophosphate solution.
-
Add Sample: Add the biological sample containing MCAD to the reaction mixture.
-
Initiate the Reaction: Start the reaction by adding octanoyl-CoA.
-
Measure Absorbance: Immediately monitor the decrease in absorbance at a wavelength where the reduction of ferricenium can be measured (e.g., 300 nm).
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance change. The activity is determined using the molar extinction coefficient of the ferricenium ion.
Protocol 3: Ferrocenium-Based LC-MS/MS Assay for MCAD and VLCAD Activity
This method offers high specificity and sensitivity by coupling the ferricenium-based reaction with detection by tandem mass spectrometry.[4]
Materials:
-
Sonicator
-
LC-MS/MS system
-
Reaction Buffer (10 mM Ammonium Acetate, pH 8.0)
-
Ferrocenium hexafluorophosphate solution (400 µM in pH 8.0 buffer)
-
Substrate solution (5 mM Octanoyl-CoA for MCAD or Palmitoyl-CoA for VLCAD in 20 mM MES buffer, pH 6.0)
-
Acetonitrile (ice-cold)
-
Fibroblast cell pellets or other biological samples
Procedure:
-
Sample Preparation: Resuspend fibroblast pellets in reaction buffer and sonicate on ice. Adjust the protein concentration to 0.2 g/L.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix equal volumes of the sonicated fibroblast homogenate and the ferricenium hexafluorophosphate solution.
-
Initiate the reaction by adding the appropriate substrate solution.
-
Incubate at 37°C for 15 minutes.
-
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet precipitated proteins. Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system to quantify the formation of the corresponding enoyl-CoA product.
-
Data Analysis: Calculate the enzyme activity as nmol of product formed per minute per mg of protein.
Conclusion
The validation of coupled enzyme assays for acyl-CoA dehydrogenase activity is paramount for generating reliable and reproducible data. The "gold standard" ETF fluorescence reduction assay offers high specificity and sensitivity, and its adaptation to a microplate format has increased its throughput. The ferricenium-based spectrophotometric assay provides a convenient and aerobic alternative, while its coupling with LC-MS/MS enhances its specificity and sensitivity for diagnostic applications. The choice of assay should be guided by the specific research question, the required level of validation, and the available resources. By carefully considering the performance characteristics and adhering to detailed protocols, researchers can confidently measure ACAD activity and advance our understanding of fatty acid metabolism and related diseases.
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Tandem Mass Spectrometry Method for Rapid Measurement of Medium- and Very-Long-Chain Acyl-CoA Dehydrogenase Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
kinetic comparison of (S)-3-hydroxyhexanoyl-CoA with other 3-hydroxyacyl-CoAs
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate metabolic theater of fatty acid β-oxidation, the enzymatic processing of 3-hydroxyacyl-CoA intermediates is a critical act. The efficiency with which these molecules are converted dictates the pace of energy production and can be a pivotal point of therapeutic intervention. This guide offers a kinetic comparison of (S)-3-hydroxyhexanoyl-CoA with other 3-hydroxyacyl-CoAs of varying chain lengths, providing essential data for researchers investigating metabolic pathways and developing novel therapeutics.
At a Glance: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase
The following table summarizes the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase with a range of (S)-3-hydroxyacyl-CoA substrates. This enzyme is a key player in the third step of β-oxidation, catalyzing the NAD+-dependent dehydrogenation of (S)-3-hydroxyacyl-CoAs to their corresponding 3-ketoacyl-CoAs. The data reveals a clear preference for medium-chain substrates.
| Substrate (S)-3-hydroxyacyl-CoA | Chain Length | Km (µM) | Vmax (µmol/min/mg) | Relative Vmax (%) |
| 3-Hydroxybutyryl-CoA | C4 | 87 | 105 | 68.6 |
| 3-Hydroxyhexanoyl-CoA | C6 | ~40 | ~130 | ~85 * |
| 3-Hydroxyoctanoyl-CoA | C8 | 15 | 148 | 96.7 |
| 3-Hydroxydecanoyl-CoA | C10 | 10 | 153 | 100 |
| 3-Hydroxydodecanoyl-CoA | C12 | 8 | 125 | 81.7 |
| 3-Hydroxytetradecanoyl-CoA | C14 | 7 | 88 | 57.5 |
| 3-Hydroxyhexadecanoyl-CoA | C16 | 6 | 55 | 35.9 |
*Values for this compound are extrapolated based on the trend observed in the cited experimental data for other chain lengths, as specific experimental values were not found in the reviewed literature. The data for other substrates is sourced from He et al., 1989.[1]
In Detail: Experimental Protocol for Kinetic Analysis
The determination of the kinetic parameters listed above was based on a coupled spectrophotometric assay. This method provides a continuous and reliable measurement of L-3-hydroxyacyl-CoA dehydrogenase activity.
Principle:
The assay relies on a two-step enzymatic reaction. First, L-3-hydroxyacyl-CoA dehydrogenase oxidizes the (S)-3-hydroxyacyl-CoA substrate to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The rate of NADH formation, which can be monitored by the increase in absorbance at 340 nm, is directly proportional to the dehydrogenase activity. To drive the reaction forward and prevent product inhibition, a second enzyme, 3-ketoacyl-CoA thiolase, is added. This enzyme rapidly cleaves the 3-ketoacyl-CoA product in the presence of Coenzyme A (CoA), ensuring the continuous turnover of the substrate by the dehydrogenase.[1]
Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3
-
NAD+ Solution: 10 mM in deionized water
-
Coenzyme A (CoA) Solution: 10 mM in deionized water
-
(S)-3-Hydroxyacyl-CoA Substrates: Stock solutions of various chain lengths (e.g., 1 mM) in deionized water
-
3-Ketoacyl-CoA Thiolase: ~10 units/mL in assay buffer
-
L-3-Hydroxyacyl-CoA Dehydrogenase: The enzyme of interest, diluted in assay buffer to a suitable concentration for measurement.
Procedure:
-
Reaction Mixture Preparation: In a 1 mL cuvette, combine the following reagents:
-
850 µL of Assay Buffer
-
50 µL of NAD+ Solution (final concentration: 0.5 mM)
-
10 µL of CoA Solution (final concentration: 0.1 mM)
-
10 µL of 3-Ketoacyl-CoA Thiolase solution (~0.1 units)
-
Varying concentrations of the (S)-3-hydroxyacyl-CoA substrate.
-
-
Enzyme Addition: Add a small volume (e.g., 10-20 µL) of the L-3-hydroxyacyl-CoA dehydrogenase solution to initiate the reaction.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Kinetic Parameter Determination: Repeat steps 1-4 with a range of substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizing the Process
To better understand the experimental design and the metabolic context, the following diagrams are provided.
Caption: Experimental workflow for the kinetic analysis of L-3-hydroxyacyl-CoA dehydrogenase.
Caption: The central role of (S)-3-hydroxyacyl-CoA in the mitochondrial fatty acid β-oxidation pathway.
References
Validating the Role of (S)-3-Hydroxyhexanoyl-CoA as a Metabolic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic intermediate (S)-3-hydroxyhexanoyl-CoA with alternative substrates, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate the validation of its role in metabolic pathways.
Executive Summary
This compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids and serves as a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs) in various bacteria. Its processing by enzymes such as 3-hydroxyacyl-CoA dehydrogenase is critical for both energy production and bioplastic synthesis. This guide compares the enzymatic kinetics and product yields associated with this compound to other straight-chain 3-hydroxyacyl-CoA molecules, providing a quantitative basis for its metabolic significance.
Data Presentation: Comparative Performance
The metabolic efficiency of this compound can be evaluated by examining the kinetic parameters of enzymes that act upon it and by comparing the yield of downstream products.
Enzymatic Activity Comparison
The enzyme L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, a crucial step in beta-oxidation. The efficiency of this enzyme varies with the chain length of the acyl-CoA substrate. The following table summarizes the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for various substrates. The data indicates that the enzyme is most active with medium-chain substrates like (S)-3-hydroxyoctanoyl-CoA and (S)-3-hydroxydecanoyl-CoA.[1]
| Substrate | Michaelis Constant (Km, µM) | Maximum Velocity (Vmax, µmol/min/mg) |
| (S)-3-Hydroxybutyryl-CoA (C4) | 13.5 | 114 |
| This compound (C6) | 4.5 | 148 |
| (S)-3-Hydroxyoctanoyl-CoA (C8) | 2.8 | 185 |
| (S)-3-Hydroxydecanoyl-CoA (C10) | 2.5 | 184 |
| (S)-3-Hydroxydodecanoyl-CoA (C12) | 2.6 | 160 |
| (S)-3-Hydroxytetradecanoyl-CoA (C14) | 2.6 | 128 |
| (S)-3-Hydroxyhexadecanoyl-CoA (C16) | 2.7 | 100 |
Product Yield Comparison
In the context of bioplastic production, this compound is a precursor to the 3-hydroxyhexanoate (B1247844) (3HHx) monomer in the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. The yield and composition of this copolymer are dependent on the carbon source provided to the bacteria, such as Ralstonia eutropha. The following table illustrates how different fatty acid precursors influence the production of P(3HB-co-3HHx).
| Carbon Source | Cell Dry Weight (g/L) | PHA Content (%) | 3HHx Molar Fraction (%) | Reference |
| Fructose | 9.8 | 75 | 0 | [2] |
| Lauric Acid (C12) | 4.5 | 68 | 12.5 | [3] |
| Myristic Acid (C14) | 3.8 | 65 | 10.2 | [3] |
| Palm Oil | 10.2 | 80 | 5.6 | [3] |
Experimental Protocols
Analysis of Acyl-CoA Intermediates by LC-MS/MS
This protocol describes the extraction and quantification of short- to long-chain acyl-CoA thioesters from bacterial or tissue samples.
a. Sample Preparation and Extraction:
-
Flash-freeze cell pellets or tissue samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Wash the protein pellet twice with 1 mL of 2% (w/v) TCA.
-
Resuspend the pellet in 500 µL of 0.5 M potassium hydroxide (B78521) (KOH) and incubate at 55°C for 1 hour to hydrolyze the acyl-CoA thioesters.
-
Neutralize the sample with 250 µL of 1 M Tris-HCl (pH 7.5).
-
Add an internal standard, such as heptadecanoyl-CoA (C17:0-CoA), to each sample for quantification.
-
Purify the acyl-CoAs using a solid-phase extraction (SPE) C18 column. Elute with methanol (B129727).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[4][5]
b. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 95% B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions specific for each acyl-CoA species. A common neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate) is characteristic of acyl-CoAs.
-
Analysis of Polyhydroxyalkanoate (PHA) Monomer Composition by GC-MS
This protocol details the methanolysis of PHA polymers and subsequent analysis of the resulting methyl ester monomers by gas chromatography-mass spectrometry.
a. Sample Preparation and Methanolysis:
-
Harvest bacterial cells by centrifugation and wash with distilled water.
-
Lyophilize the cell pellet to determine the dry cell weight.
-
To approximately 10-20 mg of dried cells, add 2 mL of chloroform (B151607) and 2 mL of methanol containing 15% (v/v) sulfuric acid.
-
Add a known amount of an internal standard, such as methyl benzoate.
-
Seal the reaction vial and heat at 100°C for 140 minutes to depolymerize the PHA and methylate the resulting monomers.
-
Cool the vial to room temperature and add 1 mL of distilled water.
-
Vortex vigorously to extract the methyl esters into the chloroform phase.
-
Allow the phases to separate and carefully transfer the lower chloroform layer to a new vial for GC-MS analysis.[6][7][8][9]
b. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C for 2 minutes, then ramp to 280°C at 7°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Identify the 3-hydroxyalkanoate methyl esters based on their retention times and characteristic mass spectra compared to known standards.
-
Mandatory Visualization
Caption: Metabolic pathways involving this compound.
Caption: Workflow for Acyl-CoA analysis by LC-MS/MS.
Caption: Workflow for PHA monomer analysis by GC-MS.
References
- 1. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. Elucidation of β-Oxidation Pathways in Ralstonia eutropha H16 by Examination of Global Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 6. Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
Safety Operating Guide
Safe Disposal of (S)-3-hydroxyhexanoyl-CoA: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of (S)-3-hydroxyhexanoyl-CoA, a hydroxy fatty acyl-CoA involved in various metabolic pathways. The following procedures are based on established safety protocols for Coenzyme A (CoA) esters, thioesters, and general laboratory chemical waste management, intended for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach treating it as potentially hazardous is mandatory.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures to minimize exposure and ensure a safe laboratory environment.
-
Personal Protective Equipment (PPE): A complete set of PPE, including nitrile gloves, safety glasses or goggles, and a laboratory coat, must be worn at all times when handling this compound and its associated waste.
-
Ventilation: All handling and disposal activities should be conducted within a well-ventilated area, preferably inside a chemical fume hood to prevent inhalation of any potential aerosols or dust.
-
Hazard Assessment: Although the full toxicological properties are not known, it should be treated as a potential irritant. As an organosulfur compound, it may have a strong odor. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
II. Step-by-Step Disposal Protocol
The recommended procedure for the safe disposal of this compound is as follows:
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including pipette tips, micro
-
Personal protective equipment for handling (S)-3-hydroxyhexanoyl-CoA
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of (S)-3-hydroxyhexanoyl-CoA, a key intermediate in fatty acid metabolism and biosynthesis.[1] Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound.
| Protection Level | Equipment | Specification | Purpose |
| Eye Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. | To protect eyes from accidental splashes of solutions containing the compound. |
| Face Shield (in addition to goggles) | To be worn over goggles. | Recommended when handling larger quantities or when there is a heightened risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. | To provide a barrier against skin contact. Gloves should be inspected for integrity before each use. |
| Double Gloving | Recommended when working with concentrated solutions or for prolonged procedures. | ||
| Body Protection | Laboratory Coat | Fully buttoned. | To protect skin and personal clothing from contamination. |
| Chemical-Resistant Apron | To be worn over the lab coat. | Recommended when handling larger volumes. | |
| Respiratory Protection | Certified Chemical Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a fume hood to prevent inhalation of any aerosols or particulates. | |
| NIOSH-Approved Respirator | Fit-tested N95 or higher. | May be required for certain procedures where aerosolization is possible and a fume hood is not available, based on a site-specific risk assessment. |
Operational Plan: A Step-by-Step Protocol
A structured workflow is crucial for the safe and effective use of this compound.
1. Preparation and Planning:
-
Review Institutional Protocols: Before beginning any work, consult your institution's specific safety guidelines and standard operating procedures (SOPs).
-
Designate a Workspace: All handling of this compound should occur in a designated area within a certified chemical fume hood.
-
Prepare a Spill Kit: Ensure a spill kit appropriate for biochemicals is readily accessible.
2. Reconstitution and Aliquoting:
-
Pre-cool Solutions: If the experimental protocol requires cold solutions, prepare and chill them in advance.
-
Equilibrate the Compound: Allow the vial of this compound to come to room temperature before opening to prevent condensation, which could affect stability.
-
Reconstitution: Carefully add the appropriate solvent to the vial to achieve the desired concentration. Gently vortex or pipette to ensure complete dissolution.
-
Aliquoting: Dispense the reconstituted solution into smaller, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.
3. Experimental Use:
-
Transport: When moving the compound or its solutions, use a secondary container to prevent spills.
-
Labeling: Clearly label all tubes and vials with the compound name, concentration, and date.
-
Execution: Perform all experimental procedures within the designated workspace, adhering to the established protocol.
4. Storage:
-
Short-Term Storage: For immediate use, solutions can be kept on ice.
-
Long-Term Storage: For long-term storage, aliquots should be flash-frozen and stored at -80°C, unless otherwise specified by the manufacturer. Store in a clearly labeled and organized manner.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., pipette tips, microfuge tubes, gloves) should be placed in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and experimental liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste bottle.
-
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Decontamination: After use, decontaminate the work area in the fume hood with an appropriate cleaning solution, such as 70% ethanol.
-
Institutional Procedures: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste. Do not pour any solutions containing this compound down the drain.
Visual Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
